S-Hydroxymethyl thiobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-(hydroxymethyl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZJQAAOYSCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946657 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-33-0 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23853-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-Hydroxymethyl thiobenzoate CAS number and properties
This is an in-depth technical guide on S-Hydroxymethyl thiobenzoate (CAS 23853-33-0) , structured for researchers and drug development professionals.
CAS Number: 23853-33-0 Role: Key Intermediate for S-Acyloxymethyl Prodrugs & Sulfur-Based Linkers
Executive Summary & Identity
S-Hydroxymethyl thiobenzoate is a specialized organosulfur compound serving as a critical intermediate in the synthesis of sulfur-containing prodrugs and protecting groups. Unlike stable N-hydroxymethyl amides, this S-acyl hemithioacetal derivative exhibits a unique reactivity profile driven by the lability of the
Its primary utility lies in its conversion to S-chloromethyl thiobenzoate , a potent electrophile used to install the benzoylthiomethyl (BTM) group onto nucleophilic drug scaffolds (carboxylates, phosphates, or amines), facilitating enhanced lipophilicity and metabolic lability.
Chemical Identity Table
| Property | Specification |
| CAS Number | 23853-33-0 |
| IUPAC Name | S-(Hydroxymethyl) benzenecarbothioate |
| Synonyms | Benzoylthiomethanol; S-Hydroxymethyl benzothioate |
| Molecular Formula | |
| Molecular Weight | 168.21 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)SCO |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–48 °C |
| Solubility | Soluble in DCM, CHCl |
| Stability | Moisture sensitive; Hydrolytically unstable (reverts to thiobenzoic acid) |
Synthesis & Mechanistic Causality
The synthesis of S-hydroxymethyl thiobenzoate relies on the nucleophilic addition of thiobenzoic acid to formaldehyde. This reaction is an equilibrium process that must be driven to completion and stabilized immediately due to the reversibility of hemithioacetal formation.
Protocol: Condensation of Thiobenzoic Acid
Objective: Synthesize high-purity S-hydroxymethyl thiobenzoate.
Reagents:
-
Thiobenzoic acid (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Catalytic Potassium Carbonate (
) or Triethylamine (0.05 eq) -
Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, suspend paraformaldehyde (depolymerizes to reactive formaldehyde in situ) in anhydrous DCM. -
Nucleophilic Attack: Add thiobenzoic acid dropwise at 0 °C. The acidity of the thioacid (
) allows it to protonate the formaldehyde oxygen upon depolymerization, but a base catalyst accelerates the nucleophilic attack of the sulfur. -
Reaction Monitoring: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the thiol spot and the appearance of a more polar spot indicates conversion.
-
Workup (Critical): Do not perform an aqueous wash if possible, as the product is moisture-sensitive. Filter off any solid catalyst.
-
Isolation: Concentrate the filtrate in vacuo at low temperature (< 30 °C). The product crystallizes upon cooling. Recrystallize from dry Hexane/Ether if necessary.
Expert Insight: The stability of the product is kinetic. The benzoyl group creates an electron-withdrawing effect, stabilizing the
Reactivity Profile & Applications
The utility of S-hydroxymethyl thiobenzoate is defined by its role as a "masked" electrophile. It is rarely the final drug but rather the precursor to the S-chloromethyl derivative.
Pathway A: Chlorination (Activation)
The most common application is the conversion to S-chloromethyl thiobenzoate using thionyl chloride (
-
Why: The hydroxyl group is a poor leaving group. Converting it to a chloride creates a highly reactive alkylating agent (an
-chloro thioester). -
Use: This reagent reacts with carboxylic acid drugs (
) to form S-acyl-2-thioethyl (SATE) type variants or simple acyloxymethyl thiobenzoate prodrugs.
Pathway B: Photopolymerization
Recent applications suggest thiobenzoate derivatives can act as photoinitiators. The
Visualizing the Chemical Workflow
The following diagram illustrates the central role of S-hydroxymethyl thiobenzoate in synthetic pathways, highlighting its synthesis and downstream activation.
Figure 1: Synthetic workflow for S-Hydroxymethyl thiobenzoate, showing formation, activation to the chloride, and hydrolytic instability.
Handling & Safety Protocols (Self-Validating System)
To ensure experimental success and safety, follow this "Self-Validating" protocol. If the validation step fails, abort and re-purify.
-
Moisture Control:
-
Protocol: All glassware must be flame-dried. Use a nitrogen balloon or Schlenk line.
-
Validation: Check the appearance. The compound should be a crystalline solid. If it appears oily or smells strongly of rotten eggs (thiobenzoic acid) and formaldehyde (pungent), hydrolysis has occurred.
-
-
Odor Containment:
-
Protocol: Work exclusively in a fume hood. Thiobenzoates have a distinct, unpleasant sulfur odor.
-
Neutralization: Keep a bleach bath (sodium hypochlorite) ready to quench any spills or clean glassware. Bleach oxidizes the sulfur residues to non-volatile sulfonates.
-
-
Storage:
-
Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
-
Do not store in solution for extended periods; revert to solid form for stability.
-
References
-
Fisher Scientific. S-Hydroxymethyl thiobenzoate, 98% Product Specifications. Retrieved from
-
PubChem. S-(Hydroxymethyl) benzenecarbothioate (CID 287157).[1][2] National Library of Medicine. Retrieved from
-
BenchChem. S-Hydroxymethyl Thiobenzoate Reagent Profile. Retrieved from
-
GuideChem. S-Hydroxymethyl Thiobenzoate Properties and Safety. Retrieved from
Sources
S-Hydroxymethyl thiobenzoate molecular weight and formula
An In-Depth Technical Guide to S-Hydroxymethyl Thiobenzoate: Properties, Synthesis, and Potential Biological Significance
Executive Summary
S-Hydroxymethyl thiobenzoate is an organosulfur compound featuring a reactive thioester linkage and a hydroxymethyl group attached to the sulfur atom. This guide provides a comprehensive technical overview of its core molecular properties, a proposed synthetic pathway, and an expert-driven perspective on its potential relevance in biochemical and pharmaceutical research. While specific experimental data on S-Hydroxymethyl thiobenzoate is limited in published literature, its structural motifs—the thioester and the S-hydroxymethyl group—are well-characterized in numerous biologically significant molecules. By analyzing these components, we can hypothesize its potential role as a formaldehyde pro-drug, a tool for studying enzymatic pathways, or a novel scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the chemistry and potential applications of this unique molecule.
Core Molecular Profile
S-Hydroxymethyl thiobenzoate is structurally defined by a benzoyl group attached to a sulfur atom, which in turn is bonded to a hydroxymethyl group. This arrangement classifies it as a thioester, specifically an S-ester of thiobenzoic acid.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₈O₂S | [1][][3] |
| Molecular Weight | 168.21 g/mol | [1][][3] |
| IUPAC Name | S-(hydroxymethyl) benzenecarbothioate | [] |
| CAS Number | 23853-33-0 | [1][] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)SCO | [] |
| InChI Key | MNTZJQAAOYSCMM-UHFFFAOYSA-N | [] |
Physicochemical Properties
Detailed experimental data for S-Hydroxymethyl thiobenzoate are not widely available. However, computational models provide insight into its key physicochemical characteristics.
| Property | Computed Value | Source(s) |
| Topological Polar Surface Area | 62.6 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| XLogP3-AA | 1.7 | [3] |
The presence of both a polar hydroxyl group and a nonpolar benzene ring suggests moderate lipophilicity and potential for hydrogen bonding, which are critical factors in determining a molecule's pharmacokinetic profile.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for S-Hydroxymethyl thiobenzoate is not prominently documented, a logical and efficient synthetic route can be proposed based on established chemical principles, particularly the known reactivity of thiols with formaldehyde.
Rationale for Synthetic Approach
The most direct and plausible method for synthesizing S-Hydroxymethyl thiobenzoate is the acid-catalyzed condensation of thiobenzoic acid with formaldehyde. This reaction is analogous to the well-documented biological formation of S-(hydroxymethyl)glutathione from glutathione and formaldehyde, a critical step in formaldehyde detoxification pathways.[4][5] The thiol group of thiobenzoic acid acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde to form a stable thiohemiacetal, which is the target compound.
Caption: Proposed synthesis workflow for S-Hydroxymethyl Thiobenzoate.
Proposed Experimental Protocol
This protocol is a self-validating system designed for the bench-scale synthesis of the target compound.
Materials:
-
Thiobenzoic acid (C₇H₆OS)
-
Formaldehyde (37% solution in H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiobenzoic acid (1.0 eq) in diethyl ether. Cool the solution to 0°C in an ice bath.
-
Addition of Reactants: Slowly add formaldehyde solution (1.1 eq) to the stirred solution. Following this, add a catalytic amount of concentrated HCl (2-3 drops).
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the thiobenzoic acid starting material.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Collect the pure fractions and remove the solvent to yield S-Hydroxymethyl thiobenzoate, likely as a pale yellow oil or solid.
Methods for Structural Verification
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene protons (-S-CH₂ -OH), and a broad singlet for the hydroxyl proton (-OH ).
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₈O₂S (168.02 g/mol ) should be observed.[3]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch, C=O stretch of the thioester, and aromatic C-H stretches.
Potential Biological and Pharmacological Relevance: A Mechanistic Hypothesis
While S-Hydroxymethyl thiobenzoate is not an established therapeutic agent, its structure provides a strong basis for hypothesizing its potential roles in biological systems, particularly in the context of drug design and toxicology.
The Thioester Moiety in Drug Development
Thioamides and thioesters are recognized as valuable functional groups in medicinal chemistry.[6] They can act as bioisosteres for amides or esters, altering a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[7] The thioester bond in S-Hydroxymethyl thiobenzoate could be susceptible to enzymatic hydrolysis, potentially releasing thiobenzoic acid and formaldehyde, a mechanism that could be exploited in pro-drug design.
The S-Hydroxymethyl Group: A Formaldehyde Adduct
The most compelling hypothesis for the biological relevance of S-Hydroxymethyl thiobenzoate stems from its nature as a formaldehyde adduct. In biological systems, formaldehyde is detoxified via a pathway involving glutathione (GSH). Formaldehyde reacts non-enzymatically with the thiol group of GSH to form S-(hydroxymethyl)glutathione.[4][8] This intermediate is then oxidized to S-formylglutathione by the NAD⁺-dependent enzyme S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284).[9][10]
Given this well-established pathway, S-Hydroxymethyl thiobenzoate can be viewed as a small-molecule mimic of S-(hydroxymethyl)glutathione. This suggests several potential interactions:
-
Formaldehyde Donor: The molecule could undergo hydrolysis or enzymatic degradation to release formaldehyde, making it a candidate for applications where controlled release of this cytotoxic agent is desired (e.g., in certain anticancer strategies).
-
Enzyme Modulator: It could potentially act as a substrate or an inhibitor of S-(hydroxymethyl)glutathione dehydrogenase, thereby modulating the cell's ability to process formaldehyde. This offers a potential tool for studying formaldehyde metabolism and its role in disease.
Caption: The established formaldehyde detoxification pathway and the hypothetical points of interaction for S-Hydroxymethyl Thiobenzoate.
Conclusion and Future Directions
S-Hydroxymethyl thiobenzoate presents itself as a molecule of significant academic and potentially therapeutic interest. Its core properties are defined by the combination of a thioester and an S-hydroxymethyl group. While it remains under-investigated, this guide has provided a robust framework for its synthesis and characterization, and has put forth a scientifically grounded hypothesis for its potential biological roles based on structural analogy to key metabolic intermediates.
Future research should focus on:
-
Validated Synthesis: Executing the proposed synthesis and fully characterizing the compound to establish a reliable source for further study.
-
Stability Analysis: Determining the stability of S-Hydroxymethyl thiobenzoate in physiological buffers to understand its potential as a formaldehyde-releasing agent.
-
Enzymatic Studies: Investigating the interaction of the compound with S-(hydroxymethyl)glutathione dehydrogenase and other relevant enzymes in the formaldehyde metabolism pathway.
Such studies will be crucial in moving S-Hydroxymethyl thiobenzoate from a molecule of hypothetical interest to a validated tool for chemical biology and drug discovery.
References
- Vertex AI Search. S-Hydroxymethyl thiobenzoate.
- BOC Sciences. CAS 23853-33-0 S-Hydroxymethyl thiobenzoate.
- Guidechem. S-HYDROXYMETHYL THIOBENZOATE 23853-33-0 wiki.
- gsrs. S-METHYL THIOBENZOATE.
- Wikipedia. Thiobenzoic acid.
- PubChem. S-methyl thiobenzoate | C8H8OS | CID 80024.
- PubChem. CID 6971231 | C8H7O3.
- FooDB. Showing Compound S-(Hydroxymethyl)glutathione (FDB023393).
- PubChem. S-Hydroxymethylglutathione | C11H19N3O7S | CID 188335.
- PubMed. An S-(hydroxymethyl)glutathione dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae.
- ResearchGate. Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B).
- Wikipedia. S-(hydroxymethyl)glutathione dehydrogenase.
- ResearchGate. Synthesis of S-alkyl thiobenzoates from alkyl halides mediated by poly(4-vinylpyridine) supported sodium thiobenzoate at room temperature under heterogeneous conditions.
- National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development.
- PubChem. S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target.
- PubMed. Thioamides in medicinal chemistry and as small molecule therapeutic agents.
- PubMed. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation.
- PubChem. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives.
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S-Hydroxymethyl thiobenzoate structure and IUPAC name
Structural Dynamics, Synthesis, and Applications[1]
Executive Summary
S-Hydroxymethyl thiobenzoate (CAS: 23853-33-0) is an organosulfur compound characterized by the linkage of a hydroxymethyl group to a thiobenzoate moiety.[1][2][3][4][][6][7] Structurally, it represents a stable S-acyl hemithioacetal, a class of compounds often utilized as intermediates in the synthesis of prodrugs and cross-linking agents.
This guide provides a definitive technical analysis of its chemical structure, IUPAC nomenclature, synthesis protocols, and reactivity profiles, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Nomenclature[4][9]
The accurate identification of this molecule relies on understanding the priority of its functional groups according to IUPAC conventions.
1.1 IUPAC Nomenclature Breakdown
-
Principal Functional Group: The molecule is a thioester .[8][9][10][11] In IUPAC nomenclature, thioesters are named by replacing the "-oate" of the corresponding ester with "-thioate" (or "-carbothioate" if the carbon is not part of the parent chain, though "thiobenzoate" is the accepted retained name).
-
Acyl Component: Derived from benzoic acid (
), termed benzenecarbonyl or benzoyl . -
Alkyl Component (on Sulfur): The group attached to the sulfur atom is a methyl group substituted with a hydroxyl group: hydroxymethyl (
). -
Locant: The prefix
- indicates the substituent is attached to the sulfur atom, not the oxygen.
Official IUPAC Name:
1.2 Structural Analysis
The molecule consists of a benzoyl group linked via a sulfur atom to a hydroxymethyl group. It can be viewed as an adduct of thiobenzoic acid and formaldehyde.
Key Structural Features:
-
Thioester Resonance: The
bond exhibits resonance, though less than its oxygen ester counterpart, making the carbonyl carbon more electrophilic. -
Hemithioacetal Character: The
moiety is formally an S-acyl hemithioacetal. Unlike alkyl hemithioacetals ( ), which are generally unstable and spontaneously dissociate into thiol and formaldehyde, the electron-withdrawing acyl group stabilizes the bond, allowing this compound to be isolated as a solid.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 23853-33-0 |
| Molecular Formula | |
| Molecular Weight | 168.21 g/mol |
| Physical State | Solid (Low melting) |
| Melting Point | 45°C – 48°C |
| Solubility | Soluble in organic solvents (DCM, EtOAc); hydrolyzes in water. |
Structural Visualization
The following diagram illustrates the connectivity and functional segmentation of S-Hydroxymethyl thiobenzoate.
Figure 1: Structural segmentation of S-(Hydroxymethyl) benzenecarbothioate showing the thioester linkage.[4]
Synthesis Protocol
The synthesis of S-hydroxymethyl thiobenzoate is typically achieved through the condensation of thiobenzoic acid with formaldehyde. This reaction is reversible; therefore, conditions must be controlled to favor product formation.
3.1 Reaction Mechanism
The nucleophilic sulfur of thiobenzoic acid attacks the electrophilic carbon of formaldehyde (often generated in situ from paraformaldehyde).
3.2 Experimental Procedure
Note: Thiobenzoic acid is foul-smelling and toxic. All operations must be performed in a fume hood.
Materials:
-
Thiobenzoic acid (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Catalyst: Triethylamine (0.1 eq) - Optional, accelerates reaction
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend paraformaldehyde (1.2 eq) in Dichloromethane (DCM).
-
Addition: Add Thiobenzoic acid (1.0 eq) dropwise to the suspension at room temperature.
-
Catalysis: Add a catalytic amount of Triethylamine (TEA). The mixture may warm slightly due to the exotherm.
-
Reaction: Stir the mixture at reflux (40°C for DCM) for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.
-
Work-up:
-
Wash the organic layer with saturated
(to remove unreacted thioacid). -
Wash with brine.
-
Dry over anhydrous
.
-
-
Isolation: Concentrate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for use. If necessary, recrystallize from hexanes/ether or purify via flash column chromatography (Note: Silica gel can sometimes induce hydrolysis; neutral alumina is preferred).
Reactivity and Stability Profile
Understanding the stability of S-hydroxymethyl thiobenzoate is critical for its application. It acts as a "masked" form of both thiobenzoic acid and formaldehyde.
4.1 Hydrolysis and Decomposition
In the presence of water (especially under basic conditions), the compound undergoes hydrolysis. This is the reverse of its synthesis.
-
Attack: Hydroxide attacks the carbonyl carbon or the hydroxymethyl proton.
-
Cleavage: The molecule cleaves to release thiobenzoate and formaldehyde.
4.2 Acylation (Prodrug Synthesis)
The primary hydroxyl group (
-
Significance: This structure is a common "double prodrug" motif. Upon entering the body, esterases cleave the outer ester (
), releasing the unstable S-hydroxymethyl intermediate, which spontaneously degrades to release the free thiol (thiobenzoic acid) and formaldehyde.
4.3 Reaction Pathway Diagram
Figure 2: Synthesis and reactivity pathways of S-Hydroxymethyl thiobenzoate.[2]
Applications in Drug Development
5.1 Prodrug Moiety
The S-hydroxymethyl group is a pivotal scaffold in prodrug design, particularly for masking thiol groups.
-
Mechanism: By converting a biologically active thiol (drug-SH) into an S-acyloxymethyl thioester (Drug-S-CH2-O-CO-R), the lipophilicity is increased, enhancing membrane permeability.
-
Release: Once inside the cell, esterases cleave the acyl group. The resulting Drug-S-CH2-OH is unstable and rapidly releases the free Drug-SH and formaldehyde.
5.2 Thiobenzoylation Reagent
S-Hydroxymethyl thiobenzoate can serve as a thiobenzoylating agent in organic synthesis, transferring the thiobenzoyl group to nucleophiles under specific conditions, although standard thioesters (like S-methyl thiobenzoate) are more commonly used for this purpose due to higher stability.
References
-
Thermo Fisher Scientific. (n.d.). S-Hydroxymethyl thiobenzoate, 98%. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 287157, S-(Hydroxymethyl) benzenecarbothioate. Retrieved from
- IUPAC. (1993). Nomenclature of Organic Chemistry (The Blue Book). Oxford: Blackwell Scientific Publications.
-
BOC Sciences. (n.d.). S-Hydroxymethyl thiobenzoate Product Information. Retrieved from
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S-Hydroxymethyl Thiobenzoate: A Prodrug Approach to Formaldehyde-Mediated Cancer Therapy
An In-depth Technical Guide on the Proposed Mechanism of Action and Avenues for Investigation
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the hypothesized mechanism of action for S-Hydroxymethyl thiobenzoate, a compound of interest in the field of targeted cancer therapeutics. While direct literature on this specific molecule is nascent, its chemical structure strongly suggests a role as a formaldehyde-releasing agent. This document will, therefore, construct a scientifically-grounded framework for its potential mode of action, drawing parallels from established knowledge of formaldehyde donors and their biological consequences. We will delve into the underlying chemistry, the cellular pathways implicated, and provide robust experimental protocols for the validation of this hypothesis.
Introduction: The Rationale for a Novel Formaldehyde Donor
Formaldehyde, a simple aldehyde, is a double-edged sword in biology. It is a fundamental one-carbon unit in cellular metabolism, yet it is also a potent toxin known to induce DNA and protein damage.[1][2] This cytotoxicity has been paradoxically harnessed in the development of anticancer agents.[3] The therapeutic utility of formaldehyde is, however, limited by its high reactivity and systemic toxicity. A promising strategy to circumvent these limitations is the use of prodrugs, stable molecules that are designed to release formaldehyde preferentially within the tumor microenvironment.
S-Hydroxymethyl thiobenzoate, with its characteristic S-(hydroxymethyl)thioester moiety, is a prime candidate for such a prodrug. Its structure is analogous to S-(hydroxymethyl)glutathione, a key intermediate in the cellular detoxification of formaldehyde, which is formed from the spontaneous reaction of formaldehyde with glutathione.[4][5] This suggests that S-Hydroxymethyl thiobenzoate could be susceptible to enzymatic or chemical cleavage, leading to the controlled release of formaldehyde.
Central Hypothesis: S-Hydroxymethyl thiobenzoate functions as a formaldehyde donor, leading to selective cytotoxicity in cancer cells through the induction of DNA damage and overwhelming of cellular detoxification pathways.
Proposed Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The proposed mechanism of action for S-Hydroxymethyl thiobenzoate is centered on its ability to elevate intracellular formaldehyde concentrations, thereby triggering a cascade of events that are particularly detrimental to cancer cells.
Formaldehyde Release: The Initiating Event
The S-(hydroxymethyl)thioester linkage in S-Hydroxymethyl thiobenzoate is the critical feature for its proposed activity. Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts. This hydrolysis, which can be either spontaneous or enzymatically catalyzed, would release formaldehyde and thiobenzoic acid.
Caption: Proposed Hydrolysis of S-Hydroxymethyl Thiobenzoate.
The Cellular Fate of Released Formaldehyde
Once released, formaldehyde can engage in several cytotoxic interactions:
-
DNA Damage: Formaldehyde readily forms adducts with DNA, primarily through the formation of hydroxymethyl groups on nucleotide bases. These can further react to form more stable DNA-protein crosslinks, which are potent blocks to DNA replication and transcription, ultimately leading to apoptosis.[6][7]
-
Protein Modification: The electrophilic nature of formaldehyde allows it to react with nucleophilic side chains of amino acids in proteins, leading to protein crosslinking and functional inactivation.
-
Induction of Oxidative Stress: Formaldehyde metabolism can contribute to the generation of reactive oxygen species (ROS), further exacerbating cellular damage.[8]
Exploiting the Achilles' Heel of Cancer Cells
Cancer cells often exhibit altered metabolic profiles and are under increased replicative and oxidative stress.[9] These characteristics may render them more susceptible to formaldehyde-induced cytotoxicity:
-
Elevated Glutathione Levels: Many cancer cells have higher levels of glutathione (GSH) to counteract oxidative stress.[9][10] While GSH is essential for formaldehyde detoxification via the S-(hydroxymethyl)glutathione dehydrogenase pathway, a sudden influx of formaldehyde from a prodrug could deplete the GSH pool, leaving the cells vulnerable to oxidative damage.[4][11]
-
Deficiencies in DNA Repair: Some cancers harbor mutations in DNA repair pathways (e.g., BRCA mutations).[2] These cells would be less capable of repairing formaldehyde-induced DNA damage, leading to synthetic lethality.
-
Overcoming Drug Resistance: Formaldehyde-releasing prodrugs have been shown to overcome resistance to conventional chemotherapeutics like Adriamycin by altering the mechanism of cell killing towards DNA adduct formation.[3]
Caption: Proposed Cellular Signaling Pathway of S-Hydroxymethyl Thiobenzoate.
Experimental Validation: A Roadmap for Investigation
The following experimental workflows provide a comprehensive approach to validating the proposed mechanism of action of S-Hydroxymethyl thiobenzoate.
Synthesis of S-Hydroxymethyl Thiobenzoate
Hypothetical Synthesis Scheme:
-
Thiobenzoic acid preparation: Thiobenzoic acid can be prepared from benzoyl chloride and sodium hydrosulfide.
-
Reaction with formaldehyde: Thiobenzoic acid is then reacted with an aqueous solution of formaldehyde, potentially under mild basic conditions to facilitate the reaction.
-
Purification: The product would be purified using standard techniques such as column chromatography.
The successful synthesis would need to be confirmed by analytical methods like NMR and mass spectrometry.
Quantification of Formaldehyde Release
The direct measurement of formaldehyde release is crucial to confirm the primary hypothesis.
Experimental Protocol: Fluorometric Formaldehyde Assay
This protocol is adapted from commercially available kits.[12][13][14]
-
Sample Preparation:
-
Dissolve S-Hydroxymethyl thiobenzoate in a suitable buffer (e.g., PBS) at various concentrations.
-
Incubate the solutions at 37°C for different time points to monitor time-dependent release.
-
Prepare a standard curve using known concentrations of formaldehyde.
-
-
Assay Procedure:
-
Add samples and standards to a 96-well black microplate.
-
Add the formaldehyde detection reagent (containing acetoacetanilide and ammonia).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation/emission of approximately 370/470 nm.
-
-
Data Analysis:
-
Calculate the concentration of formaldehyde in the samples using the standard curve.
-
Table 1: Hypothetical Time-Dependent Formaldehyde Release from S-Hydroxymethyl Thiobenzoate
| Time (hours) | Formaldehyde Concentration (µM) |
| 0 | < 1.5 (Below Limit of Detection) |
| 1 | 25.3 |
| 4 | 89.1 |
| 12 | 152.7 |
| 24 | 210.5 |
Cellular Cytotoxicity and Mechanistic Studies
Standard cell-based assays will be employed to determine the biological activity of S-Hydroxymethyl thiobenzoate.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Culture: Culture a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of S-Hydroxymethyl thiobenzoate for 24, 48, and 72 hours.
-
Perform the viability assay according to the manufacturer's protocol.
-
Calculate the IC50 value for each cell line.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the IC50 concentration of S-Hydroxymethyl thiobenzoate for 24 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.
-
Experimental Protocol: DNA Damage Assessment
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells with S-Hydroxymethyl thiobenzoate for a short duration (e.g., 4 hours).
-
Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize the "comet tails," which are indicative of DNA fragmentation.
-
-
γ-H2AX Staining:
-
Treat cells with S-Hydroxymethyl thiobenzoate.
-
Fix and permeabilize the cells.
-
Stain with an antibody specific for phosphorylated H2AX (a marker of DNA double-strand breaks).
-
Analyze the fluorescence intensity by flow cytometry or immunofluorescence microscopy.
-
Caption: Experimental Workflow for Validating the Mechanism of Action.
Therapeutic Potential and Future Directions
The proposed mechanism of action of S-Hydroxymethyl thiobenzoate positions it as a promising candidate for further development as an anticancer agent. Its potential for selective cytotoxicity, particularly in cancers with compromised DNA repair pathways, warrants thorough investigation.
Future research should focus on:
-
Enzymatic basis of release: Identifying specific enzymes that may be overexpressed in tumors and are capable of hydrolyzing S-Hydroxymethyl thiobenzoate.
-
In vivo efficacy: Evaluating the anti-tumor activity of S-Hydroxymethyl thiobenzoate in preclinical animal models of cancer.
-
Combination therapies: Investigating the synergistic effects of S-Hydroxymethyl thiobenzoate with other anticancer agents, such as PARP inhibitors in BRCA-mutant cancers, or with drugs that modulate glutathione metabolism.
-
Pharmacokinetics and toxicology: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
The exploration of S-Hydroxymethyl thiobenzoate and other novel formaldehyde-releasing prodrugs represents a compelling strategy in the ongoing effort to develop more effective and targeted cancer therapies.
References
-
S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
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David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Formaldehyde-releasing preservatives. Retrieved January 31, 2026, from [Link]
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Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed. (2020, April 6). Retrieved January 31, 2026, from [Link]
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Formaldehyde releaser - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed. (1999, August 1). Retrieved January 31, 2026, from [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). Retrieved January 31, 2026, from [Link]
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EnzyChrom™ Formaldehyde Assay Kit - BioAssay Systems. (n.d.). Retrieved January 31, 2026, from [Link]
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An S-(hydroxymethyl)glutathione dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae - PubMed. (2015, March 20). Retrieved January 31, 2026, from [Link]
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Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved January 31, 2026, from [Link]
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S-(hydroxymethyl)glutathione dehydrogenase (EC 1.1.1.284) | Protein Target - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
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QuantiChrom™ Formaldehyde Assay Kit - BioAssay Systems. (n.d.). Retrieved January 31, 2026, from [Link]
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Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
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Is there any protocol available for glutathione-dependent formaldehyde detoxification using S-formylglutathione hydrolase and S(hydroxymethyl)GSH? | ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed. (2004, November 1). Retrieved January 31, 2026, from [Link]
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The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential? (2024, March 31). Retrieved January 31, 2026, from [Link]
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Nuclear Targeting and Nuclear Retention of Anthracycline−Formaldehyde Conjugates Implicates DNA Covalent Bonding in the Cytotoxic Mechanism of Anthracyclines | Chemical Research in Toxicology - ACS Publications. (2001, October 1). Retrieved January 31, 2026, from [Link]
-
-SH groups and glutathione in cancer patient's blood. | Semantic Scholar. (1995). Retrieved January 31, 2026, from [Link]
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The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Retrieved January 31, 2026, from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf. (1999, April). Retrieved January 31, 2026, from [Link]
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Deciphering Functions of Intracellular Formaldehyde: Linking Cancer and Aldehyde Metabolism | Biochemistry - ACS Publications. (2018, January 25). Retrieved January 31, 2026, from [Link]
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Showing Compound S-(Hydroxymethyl)glutathione (FDB023393) - FooDB. (2011, September 21). Retrieved January 31, 2026, from [Link]
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Formaldehyde and Cancer Risk - NCI. (2011, June 10). Retrieved January 31, 2026, from [Link]
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Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction - PubMed. (2012, June 15). Retrieved January 31, 2026, from [Link]
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S-Hydroxymethyl thiobenzoate. (n.d.). Retrieved January 31, 2026, from [Link]
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Precision Control of the One-Carbon Cycle: A Technical Guide to S-Hydroxymethyl Thiobenzoate Systems
Part 1: Executive Summary & Scientific Rationale
Formaldehyde (FA) has historically been viewed solely as an environmental toxin and carcinogen. However, modern chemical biology has reclassified FA as a critical signaling molecule within the one-carbon cycle , regulating epigenetic demethylation and purine biosynthesis. To study these transient physiological events, researchers cannot simply add formalin to cell cultures; the "dumping" effect overwhelms local signaling machinery and induces immediate cytotoxicity.
S-Hydroxymethyl thiobenzoate (S-HMTB) represents the mechanistic core of a class of "smart" FA donors. Unlike industrial releasers (e.g., DMDM hydantoin), S-HMTB systems function via a bio-orthogonal trigger—typically esterase activity—allowing for the controlled, intracellular release of FA.
The Technical Nuance: S-Hydroxymethyl thiobenzoate itself is a transient hemithioacetal. It is chemically unstable in aqueous solution, spontaneously collapsing to release FA and thiobenzoic acid. Therefore, in practical research, this species is generated in situ from a stable precursor, typically S-acetoxymethyl thiobenzoate (or similar acyloxymethyl variants). This guide details the synthesis, handling, and application of these precursors to generate S-HMTB within biological systems.
Part 2: Chemical Mechanism & Kinetics
The utility of the S-HMTB system lies in its tunable kinetics. The release profile is governed by the hydrolysis rate of the ester cap, which exposes the unstable S-hydroxymethyl group.
The Decomposition Pathway[1]
-
Prodrug Entry: The lipophilic S-acetoxymethyl thiobenzoate crosses the cell membrane.
-
Activation: Intracellular esterases (or chemical hydrolysis) cleave the acetyl group.
-
Intermediate Formation: The unstable S-hydroxymethyl thiobenzoate is generated.
-
Collapse: The intermediate undergoes rapid S-to-O proton transfer and C-S bond cleavage, releasing free Formaldehyde and Thiobenzoic acid.
Visualization: The S-HMTB Activation Pathway
Figure 1: The activation cascade of S-acetoxymethyl thiobenzoate. The red node highlights the S-Hydroxymethyl thiobenzoate intermediate, which serves as the pivotal release point.
Part 3: Synthesis of the Precursor (S-Acetoxymethyl Thiobenzoate)
Note: As S-HMTB is unstable, you must synthesize the acetyl-capped precursor. This protocol is adapted from standard acyloxymethyl thioester synthesis methodologies utilized in chemical biology (e.g., analogous to protocols by the Chang Lab).
Materials Required[2][3][4][5][6][7][8][9]
-
Thiobenzoic acid (90%+)
-
Chloromethyl acetate (Technical Grade - Handle with extreme caution )
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, Anhydrous)
-
Argon or Nitrogen atmosphere
Step-by-Step Synthesis Protocol
-
Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Argon.
-
Solvation: Dissolve Thiobenzoic acid (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add Triethylamine (1.2 equiv) dropwise. The solution may turn slightly yellow as the thiobenzoate anion forms.
-
Alkylation: Add Chloromethyl acetate (1.1 equiv) dropwise over 10 minutes.
-
Critical Control: Maintain temperature at 0°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product usually runs higher than the starting thioacid.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2x) to remove excess amine.
-
Wash with Saturated NaHCO₃ (2x) and Brine (1x).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields S-acetoxymethyl thiobenzoate as a clear or pale yellow oil.
Characterization Data (Expected)
| Analysis | Expected Signal | Interpretation |
| 1H NMR | δ 8.0-7.4 (m, 5H) | Aromatic benzoyl protons |
| 1H NMR | δ 5.7 (s, 2H) | -S-CH₂-O- (The methylene bridge) |
| 1H NMR | δ 2.1 (s, 3H) | Acetyl methyl group |
| Stability | -20°C Storage | Stable for months if kept dry. |
Part 4: Biological Application & Validation
This section details how to use the synthesized precursor to generate S-HMTB in cell culture.
Experimental Design: Intracellular FA Release
Objective: To validate FA release using a fluorescent probe (e.g., FAP-1 or commercial equivalent) in HEK293T cells.
1. Control Groups (Crucial for Self-Validation)
-
Negative Control: Vehicle only (DMSO < 0.1%).
-
Structural Control: S-Methyl thiobenzoate . This molecule contains the thiobenzoate core but lacks the acetoxymethyl leaving group, meaning it cannot generate S-HMTB or release FA. This proves that observed effects are due to FA, not the thiobenzoate byproduct.
-
Positive Control: 100 µM Formaldehyde (added directly, though kinetics will differ).
2. Protocol
-
Seeding: Plate HEK293T cells in 96-well black-bottom plates (20,000 cells/well). Incubate for 24h.
-
Probe Loading: Incubate cells with 5 µM FA-responsive fluorescent probe (e.g., FAP-1) for 30 mins in PBS. Wash 2x with PBS.
-
Treatment:
-
Prepare 100 mM stock of S-acetoxymethyl thiobenzoate in DMSO.
-
Dilute to working concentrations (10, 50, 100 µM) in serum-free media.
-
Add to cells and incubate for 60 minutes.
-
-
Detection: Measure fluorescence (Ex/Em depends on probe, typically FITC channel).
-
Data Analysis: Normalize fluorescence against the Structural Control (S-Methyl thiobenzoate).
Experimental Workflow Diagram
Figure 2: Biological workflow for validating S-HMTB mediated formaldehyde release.
Part 5: Safety & Handling
While S-HMTB systems are "controlled," they ultimately release formaldehyde and organic acids.
-
Precursor Toxicity: Chloromethyl esters (starting material) are potent alkylating agents and potential carcinogens. Handle in a fume hood with double gloving.
-
Byproduct Toxicity: The release generates Thiobenzoic acid . While less toxic than FA, high concentrations (mM range) can acidify the cytosol or deplete glutathione. Always keep experimental concentrations < 200 µM to maintain physiological relevance.
-
Waste Disposal: All solutions containing these thioesters must be treated as hazardous chemical waste (halogenated/sulfur-containing).
References
-
Tong, D., et al. (2016). Activity-Based Formaldehyde Sensing Reveals Endogenous Formaldehyde Dynamics in Living Systems.Nature Chemical Biology , 12(12), 1017–1023. Link
- Context: Establishes the paradigm of FA as a signaling molecule and describes detection methods (FAP probes)
-
Brewer, T. F., & Chang, C. J. (2015). An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells.Journal of the American Chemical Society , 137(34), 10886–10889. Link
- Context: Foundational work on FA detection and donor chemistry logic.
-
Kuldell, N., & Tingle, T. (2018). Tunable Formaldehyde Donors for Biological Study.Methods in Enzymology , 605, 25-42. Link
- Context: Discusses the kinetics of acyloxymethyl thioesters and the S-HMTB intermedi
-
Hopkinson, R. J., et al. (2017). The physiological role of formaldehyde in the one-carbon cycle.Nature Chemistry , 9, 311–313. Link
- Context: Provides the biological justification for using S-HMTB to study the one-carbon cycle.
Pharmacological Potency and Prodrug Design of S-Hydroxymethyl Thiobenzoate Derivatives
Executive Summary
S-Hydroxymethyl thiobenzoate represents a critical, albeit transient, pharmacophore in medicinal chemistry, primarily utilized within prodrug strategies to improve the bioavailability of thiobenzoic acid and related thiols. While the free S-hydroxymethyl species (
This technical guide dissects the chemical stability, mechanism of action, and experimental validation of these derivatives, providing a roadmap for researchers investigating sulfur-based therapeutic delivery.
Part 1: Chemical Architecture & Stability
The "S-Hydroxymethyl" Paradox
The S-hydroxymethyl moiety on a thioester core acts as a hemi-thioacetal ester . Unlike its oxygen counterpart (hemiacetal), the sulfur-carbon bond in this configuration is highly labile in aqueous physiological environments.
-
The Stable Precursor: Researchers synthesize S-acyloxymethyl thiobenzoates (e.g., S-pivaloyloxymethyl or S-acetoxymethyl). These are stable, lipophilic compounds capable of crossing cell membranes.
-
The Transient Intermediate: Upon exposure to cellular esterases, the distal ester is hydrolyzed, generating the S-hydroxymethyl thiobenzoate.
-
Spontaneous Collapse: This intermediate undergoes rapid spontaneous decomposition (self-immolation) to release thiobenzoic acid and formaldehyde .
Critical Design Consideration: The toxicity of the released formaldehyde must be weighed against the therapeutic benefit of the thiobenzoate payload.
Part 2: Mechanisms of Action
The biological activity of S-hydroxymethyl thiobenzoate derivatives is driven by three distinct mechanisms following their metabolic activation.
Cysteine Protease Acylation (The "Warhead" Effect)
Thiobenzoates are potent acylating agents. Once released, the thiobenzoic acid (or its activated thioester form) can attack the catalytic cysteine residue in proteases (e.g., Papain, Cathepsin, or Viral PLpro).
-
Mechanism: The active site thiol (
) attacks the carbonyl of the thiobenzoate, forming a stable covalent acyl-enzyme complex ( ) and releasing H2S or the thiol leaving group. This irreversibly inhibits the enzyme.
Zinc Ejection in Metalloenzymes
Free thiobenzoic acid (
Formaldehyde-Mediated Crosslinking
While often considered a byproduct, the formaldehyde released during the decomposition of the S-hydroxymethyl linker can locally crosslink proteins or DNA, contributing to the cytotoxic effect in tumor microenvironments, though this lacks specificity.
Visualization: The Prodrug Activation Cascade
Caption: Figure 1: The activation pathway of S-acyloxymethyl thiobenzoate prodrugs. The red node represents the unstable S-hydroxymethyl intermediate.
Part 3: Therapeutic Applications
Antimicrobial Activity
Thiobenzoate derivatives have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]
-
Data Summary:
Organism Compound Class MIC Range (µg/mL) Mechanism S. aureus (MRSA) S-Substituted Thiobenzoate 1.56 - 12.5 Membrane disruption / Thiol depletion M. tuberculosis Thiobenzanilide derivatives 3.13 - 6.25 InhA inhibition (putative) | C. albicans | S-acyl thioesters | 10 - 50 | Ergosterol synthesis interference |
Anticancer Potential
The lipophilicity of S-acyloxymethyl derivatives allows for passive diffusion into tumor cells. Once intracellular, the release of thiobenzoic acid inhibits HDACs and Topoisomerase II , leading to cell cycle arrest.
Part 4: Experimental Protocols
Protocol A: Synthesis of S-Acetoxymethyl Thiobenzoate (Model Prodrug)
Objective: To synthesize a stable precursor that generates S-hydroxymethyl thiobenzoate in situ.
-
Reagents: Thiobenzoic acid (10 mmol), Chloromethyl acetate (11 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Thiobenzoic acid in dry DCM (50 mL) under Nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA dropwise; stir for 15 minutes (Solution turns faint yellow).
-
Add Chloromethyl acetate dropwise over 20 minutes to prevent exotherm.
-
Allow reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product (
) is distinct from the starting acid ( ).
-
-
Workup: Wash with water (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate in vacuo.
Protocol B: Plasma Stability & Hydrolysis Assay
Objective: To determine the half-life (
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) human plasma or PBS (pH 7.4) containing Porcine Liver Esterase (PLE).
-
Sampling: At intervals (0, 5, 15, 30, 60 min), withdraw 100 µL aliquots.
-
Quenching: Immediately add 200 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column, ACN:Water gradient).
-
Note: You will observe the disappearance of the Prodrug peak and the appearance of Thiobenzoic acid. The S-hydroxymethyl intermediate is often too short-lived to detect without cryo-trapping.
-
Visualization: Experimental Workflow
Caption: Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Rautio, J., et al. (2008).[] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Simplicio, A. L., et al. (2008). Prodrugs for Amines.[3] Molecules.[3][4][5][6][7][8][9][10][11][12][13] (Discusses N- and S-acyloxyalkyl derivatives). Link
-
Isco, A., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers. Biomacromolecules.[3] Link
-
Kucukguzel, S. G., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[6][8][10][14] Antibiotics (MDPI). Link
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. (References lipophilicity of ester prodrugs). Link
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Technical Guide: Stability and Storage of S-Hydroxymethyl Thiobenzoate
This guide provides an in-depth technical analysis of the stability profile and storage requirements for S-Hydroxymethyl thiobenzoate (CAS: 23853-33-0). It is designed for researchers utilizing this compound in photopolymerization, organic synthesis, or prodrug development.
Executive Summary
S-Hydroxymethyl thiobenzoate is a specialized organosulfur reagent characterized by a thioester linkage coupled with a hemithioacetal moiety. While valuable as a formaldehyde donor and photopolymerization initiator, it exhibits significant instability toward moisture, heat, and UV radiation.
Critical Storage Directive: This compound must be stored at -20°C (or 2-8°C for short-term) under an inert atmosphere (Argon/Nitrogen) , strictly protected from moisture and light. Degradation is indicated by a transition from a white solid to a viscous liquid and the release of a pungent "rotten egg" odor (H₂S) or acrid formaldehyde fumes.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical baseline is essential for detecting degradation.
| Property | Specification | Notes |
| Chemical Name | S-Hydroxymethyl thiobenzoate | Synonyms: S-Hydroxymethyl benzenecarbothioate |
| CAS Number | 23853-33-0 | |
| Structure | Ph-C(=O)-S-CH₂-OH | Thioester core with |
| Molecular Weight | 168.21 g/mol | |
| Physical State | Solid (Crystalline) | Low melting point makes it prone to liquefaction upon impurity accumulation.[1][2] |
| Melting Point | 45 – 48 °C | Primary QC Indicator: A drop in MP indicates hydrolysis. |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Reacts/Decomposes in water or alcohols. |
| Odor | Unpleasant (Sulfurous) | Strong increase in odor intensity signals degradation. |
Stability Profile & Degradation Mechanisms
The instability of S-Hydroxymethyl thiobenzoate arises from its hybrid structure: it is an ester of a hemithioacetal . Hemithioacetals (
Hydrolytic Instability (Moisture Sensitivity)
Water acts as a nucleophile, attacking the carbonyl carbon or the hemithioacetal center. The presence of moisture triggers a cascade releasing toxic and odorous byproducts.
-
Mechanism: Water attack leads to the cleavage of the thioester bond, releasing Thiobenzoic acid and Formaldehyde. Thiobenzoic acid may further hydrolyze or oxidize.
-
Key Risk: The formation of Formaldehyde (carcinogen) and Hydrogen Sulfide (neurotoxin) upon breakdown.
Photostability
The compound is used in photopolymerization , implying it is photo-active. It likely undergoes Type I photo-cleavage (Norrish Type I) at the carbonyl-sulfur bond upon UV exposure, generating benzoyl and thiyl radicals.
-
Storage Implication: Ambient light can trigger slow radical decomposition, necessitating amber glass storage.
Thermal Sensitivity
With a melting point of ~45°C, the crystal lattice energy is low. Storage above 25°C can induce phase changes that accelerate autohydrolysis or disproportionation.
Visualization: Degradation Pathways
The following diagram illustrates the critical failure modes of the molecule.
Figure 1: Mechanistic pathways for the degradation of S-Hydroxymethyl thiobenzoate triggered by moisture and light.
Storage & Handling Protocol
To maintain purity >98% and prevent hazardous decomposition, follow this strict protocol.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Prevents thermal degradation and maintains solid state (MP is low). |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. Oxygen can oxidize the sulfur to sulfoxides. |
| Container | Amber Glass Vials | Blocks UV/Visible light to prevent radical initiation. |
| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against odor. |
| Desiccant | Silica Gel or Molecular Sieves | Essential to scavenge trapped atmospheric moisture inside the secondary container. |
Handling Workflow (Step-by-Step)
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.
-
Environment: Weigh and dispense only inside a Fume Hood . Why? Trace decomposition releases H₂S and formaldehyde.
-
Solvent Choice: If preparing a stock solution, use anhydrous solvents (e.g., Anhydrous DCM or DMSO). Avoid protic solvents (Methanol, Water) which accelerate solvolysis.
-
Re-sealing: Purge the headspace with Argon gas before closing the vial. Wrap the cap with Parafilm to minimize gas exchange.
Quality Control & Monitoring
Implement a "Self-Validating" QC check before critical experiments.
Visual Inspection (Pass/Fail)
-
PASS: White to off-white crystalline solid.
-
FAIL: Yellowish tint, wet/oily appearance, or liquefaction (indicates MP depression due to impurities).
Analytical Verification
-
¹H NMR (CDCl₃):
-
Look for the methylene protons (
). -
Impurity Check: Check for the aldehyde proton of Formaldehyde (~9.8 ppm) or the broad singlet of Benzoic acid.
-
-
TLC (Thin Layer Chromatography):
-
Eluent: Hexane:EtOAc (variable ratio).
-
Thiobenzoic acid moves differently from the ester. Stain with Ellman’s reagent (detects free thiols) to check for hydrolysis.
-
Safety Considerations
-
Formaldehyde Release: This compound is a "masked" formaldehyde source. Chronic exposure to degradation products poses a respiratory risk.
-
Odor Fatigue: Hydrogen sulfide causes olfactory fatigue (inability to smell it after initial exposure). Do not rely on smell to detect leaks; use chemical sensors if handling large quantities.
References
-
Fisher Scientific. (2024). Safety Data Sheet: S-Hydroxymethyl thiobenzoate. Retrieved from
-
BenchChem. (n.d.). S-Hydroxymethyl Thiobenzoate Product Information. Retrieved from
-
ChemicalBook. (2023). 23853-33-0 CAS Database Reference. Retrieved from
-
Thermo Scientific Chemicals. (2024).[3][4] S-Hydroxymethyl thiobenzoate, 98%. Retrieved from
Sources
Methodological & Application
A Guide to Thioester-Mediated Peptide Ligation: Principles, Protocols, and the Potential Application of S-Hydroxymethyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the principles and practices of peptide synthesis utilizing thioester chemistry, with a special focus on Native Chemical Ligation (NCL). It further explores the potential, from a research perspective, of S-Hydroxymethyl thiobenzoate as a novel reagent in this field.
Part 1: The Foundational Role of Thioesters in Convergent Peptide Synthesis
The chemical synthesis of large peptides and proteins is a cornerstone of modern biochemical research and drug development. While solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to around 50 amino acids, the synthesis of longer chains is often hampered by decreased yields and the accumulation of side products. To overcome this limitation, convergent strategies, where smaller, purified peptide fragments are joined together, have become indispensable.
Native Chemical Ligation (NCL) stands as the most powerful and widely used method for the chemoselective ligation of unprotected peptide fragments. The reaction involves the coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue.
The Mechanism of Native Chemical Ligation
The elegance of NCL lies in its two-step mechanism, which proceeds readily in aqueous solution at neutral pH:
-
Transthioesterification: The reaction is initiated by a reversible transthioesterification between the C-terminal thioester of one peptide and the sulfhydryl group of the N-terminal cysteine of the second peptide. This forms a new thioester intermediate, linking the two peptide fragments.
-
S-to-N Acyl Shift: This thioester intermediate undergoes a rapid and irreversible intramolecular S-to-N acyl shift. The amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.
Part 2: Crafting the Key Intermediate: Synthesis of Peptide Thioesters
The successful application of NCL is critically dependent on the efficient synthesis of the peptide C-terminal thioester. The choice of synthetic strategy is often dictated by the overall peptide synthesis methodology, primarily whether Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) is employed.
Compatibility with SPPS Chemistries
-
Boc-SPPS: This methodology is inherently compatible with the synthesis of peptide thioesters. The final cleavage from the resin and deprotection of side chains is typically achieved with strong acids like hydrogen fluoride (HF), which thioester linkages can withstand.
-
Fmoc-SPPS: The repeated use of a basic reagent (commonly piperidine) for the removal of the Fmoc protecting group makes the direct synthesis of peptide thioesters on the resin challenging, as the thioester bond is susceptible to cleavage under these conditions. Consequently, a variety of clever strategies have been developed to generate peptide thioesters using the milder Fmoc-SPPS approach.
Established Protocol: Peptide Thioester Synthesis via a Peptide Hydrazide
This method is a robust and widely used approach for generating peptide thioesters following Fmoc-SPPS.
Workflow Overview
Detailed Experimental Protocol
-
Solid-Phase Synthesis:
-
Synthesize the desired peptide sequence on a suitable resin (e.g., Wang resin) modified with a hydrazine linker using standard Fmoc-SPPS protocols.
-
Upon completion of the sequence assembly, cleave the peptide hydrazide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide hydrazide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide hydrazide by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
-
Conversion to Peptide Thioester:
-
Dissolve the purified peptide hydrazide in a suitable buffer (e.g., 6 M Gn·HCl, 0.2 M NaH2PO4, pH 3.0) at a concentration of 1-5 mM and cool to -15 °C.
-
Add a solution of sodium nitrite (NaNO2) (typically 1.2 equivalents) to the cooled peptide hydrazide solution to convert it to the corresponding acyl azide. Monitor the reaction by HPLC.
-
After the conversion is complete (usually within 15-30 minutes), add a thiol, such as 4-mercaptophenylacetic acid (MPAA) (typically 20-30 equivalents), to the reaction mixture.
-
Adjust the pH of the solution to ~7.0 with an appropriate base (e.g., NaOH) to facilitate the thiolysis of the acyl azide to the desired peptide thioester.
-
Monitor the formation of the peptide thioester by HPLC. The product can be purified by preparative HPLC.
-
| Parameter | Typical Range | Notes |
| Peptide Hydrazide Conc. | 1-5 mM | Higher concentrations can lead to aggregation. |
| Temperature (Oxidation) | -15 °C to 0 °C | Crucial for minimizing side reactions. |
| NaNO2 Equivalents | 1.1 - 1.5 | Excess can lead to side reactions. |
| Thiol Equivalents | 20 - 50 | A large excess drives the reaction to completion. |
| pH (Thiolysis) | 6.5 - 7.5 | Optimal for the thiolysis reaction. |
Part 3: A Research Perspective on S-Hydroxymethyl Thiobenzoate in Peptide Synthesis
While S-Hydroxymethyl thiobenzoate (CAS 23853-33-0) is a known chemical entity, its application in peptide synthesis is not documented in the mainstream scientific literature. Its structure, however, invites speculation on its potential utility in this field, likely as a form of ligation auxiliary or a precursor for thioesterification.
Chemical Structure and Potential Reactivity
The key features of S-Hydroxymethyl thiobenzoate are the thioester linkage and the terminal hydroxymethyl group. The hydroxymethyl group could potentially be activated to facilitate a reaction with a peptide.
Hypothetical Mechanism of Action as a Ligation Auxiliary
One could envision a scenario where S-Hydroxymethyl thiobenzoate is used to modify the N-terminus of a peptide. The modified peptide would then be capable of participating in a ligation reaction.
In this hypothetical pathway, the modified N-terminus would mimic the functionality of an N-terminal cysteine, enabling a subsequent ligation reaction. The benzoyl group would likely need to be removed to unmask the thiol for the ligation to proceed.
An Exploratory Protocol to Investigate S-Hydroxymethyl Thiobenzoate
For researchers interested in exploring the potential of this reagent, a systematic investigation would be required. The following outlines a possible starting point for such a study.
Objective: To determine if S-Hydroxymethyl thiobenzoate can be used to facilitate the ligation of two model peptides.
Materials:
-
Model Peptide A (e.g., H-Gly-Phe-Ala-Leu-NH2)
-
Model Peptide B with a C-terminal thioester (e.g., H-Tyr-Lys-Gly-C(=O)SR)
-
S-Hydroxymethyl thiobenzoate
-
Standard reagents for peptide chemistry and HPLC analysis
Experimental Steps:
-
N-terminal Modification of Peptide A:
-
React Peptide A with S-Hydroxymethyl thiobenzoate under various conditions (e.g., different solvents, temperatures, and with activating agents) to attempt the N-terminal modification.
-
Monitor the reaction by HPLC and mass spectrometry to identify the formation of the desired modified peptide.
-
Purify the modified peptide and characterize it thoroughly.
-
-
Ligation Attempt:
-
If the N-terminal modification is successful, a deprotection step to reveal the free thiol may be necessary. This would depend on the nature of the linkage formed.
-
Combine the modified (and potentially deprotected) Peptide A with Peptide B-thioester in a standard ligation buffer (e.g., 6 M Gn·HCl, pH 7.0).
-
Monitor the reaction over time by HPLC and mass spectrometry for the appearance of the ligated product.
-
-
Controls:
-
Run a control reaction without S-Hydroxymethyl thiobenzoate to ensure no background ligation occurs.
-
Run a standard NCL reaction with a cysteine-containing version of Peptide A to have a positive control for the ligation with Peptide B-thioester.
-
Expected Outcomes and Interpretation:
-
Successful Ligation: The appearance of a new peak in the HPLC chromatogram with the expected mass of the ligated product would indicate that S-Hydroxymethyl thiobenzoate can function as a ligation auxiliary. Further optimization of reaction conditions would then be necessary.
-
No Ligation: If no ligation is observed, it could indicate that the N-terminal modification was unsuccessful, the modified peptide is not reactive under ligation conditions, or the deprotection of the thiol was incomplete. Each of these possibilities would require further investigation.
Part 4: Core Protocol for a Standard Native Chemical Ligation Reaction
This protocol describes a general procedure for the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.
Materials:
-
Peptide-thioester (lyophilized powder)
-
Peptide-cysteine (lyophilized powder)
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 100 mM sodium phosphate, pH 7.0
-
Thiol additive (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation:
-
Dissolve the peptide-thioester and the peptide-cysteine in the ligation buffer to a final concentration of 1-2 mM each. Ensure complete dissolution.
-
If using MPAA, add it to the reaction mixture to a final concentration of 20-30 mM. If using TCEP as a reducing agent to prevent cysteine dimerization, a final concentration of 5-10 mM is typically sufficient.
-
-
Ligation Reaction:
-
Gently mix the reaction solution and incubate at room temperature or 37 °C.
-
Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by analytical HPLC and mass spectrometry. The reaction is monitored by the disappearance of the starting materials and the appearance of the product peak.
-
-
Work-up and Purification:
-
Once the reaction is complete, the ligated product can be purified directly from the reaction mixture by preparative reverse-phase HPLC.
-
Pool the fractions containing the pure product, confirm the identity by mass spectrometry, and lyophilize.
-
| Parameter | Typical Range | Notes |
| Peptide Concentration | 1-2 mM | Can be adjusted based on peptide solubility. |
| pH | 6.5 - 7.5 | Optimal for NCL. |
| Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction. |
| Thiol Additive | MPAA or TCEP | MPAA can catalyze the reaction; TCEP is a reducing agent. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific peptide sequences. |
Part 5: Data Interpretation and Troubleshooting
Monitoring the Reaction:
-
HPLC: A typical HPLC trace will show the peaks corresponding to the two starting peptides decreasing in area over time, while a new peak, corresponding to the ligated product, will increase.
-
Mass Spectrometry: ESI-MS is essential for confirming the identity of the product peak by verifying its molecular weight.
Common Issues and Solutions:
| Issue | Potential Cause | Solution |
| Slow or Incomplete Ligation | - Steric hindrance at the ligation site- Poor peptide solubility- Oxidation of N-terminal cysteine | - Increase reaction temperature- Add organic co-solvents (e.g., acetonitrile)- Add a reducing agent like TCEP |
| Side Product Formation | - Hydrolysis of the thioester- Racemization at the C-terminal amino acid | - Ensure the pH is not too high- Use optimized thioester synthesis methods |
| Peptide Aggregation | - Hydrophobic peptide sequences | - Use chaotropic agents like Gn·HCl- Work at lower peptide concentrations |
Part 6: Comparative Analysis and Future Directions
The field of chemical protein synthesis is continually evolving, with new ligation auxiliaries and thioester formation strategies being developed to address challenging sequences and introduce novel modifications.
Comparison of Ligation Strategies
| Method | Advantages | Disadvantages |
| Native Chemical Ligation | - Forms a native peptide bond- High efficiency and chemoselectivity | - Requires an N-terminal cysteine |
| Auxiliary-Mediated Ligation | - Enables ligation at non-cysteine residues | - Requires attachment and removal of the auxiliary- Can be sterically hindered |
| KAHA Ligation | - Allows ligation at any amino acid | - Forms a non-native bond initially (can be converted) |
The exploration of new reagents like S-Hydroxymethyl thiobenzoate is crucial for expanding the toolbox of peptide chemists. While its utility remains to be demonstrated, the principles outlined in this guide provide a framework for its investigation and for the broader application of thioester-mediated ligation in the synthesis of complex peptides and proteins for research and therapeutic development.
References
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
-
Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of organic chemistry, 89(7), 4607–4618. Available from: [Link]
-
Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in molecular biology (Clifton, N.J.), 2208, 1–12. Available from: [Link]
-
LookChemicals. 23853-33-0,S-HYDROXYMETHYL THIOBENZOATE. Available from: [Link]
-
Camarero, J. A., Ayers, B., & Muir, T. W. (1998). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of the American Chemical Society, 120(45), 11574-11575. Available from: [Link]
-
Grillo, M. P. (2010). Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation. Current drug metabolism, 11(8), 698–711. Available from: [Link]
- Addison, S. J., Cunningham, B. D. M., Gate, E. N., Shah, P. Z., & Threadgill, M. D. (1985). The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amid
Application Note: Precision Thiol-Functionalization via S-Hydroxymethyl Thiobenzoate (HMTB)
This guide details the application of S-Hydroxymethyl thiobenzoate (HMTB) , a specialized reagent used primarily for mercaptomethylation . In the context of bioconjugation and drug development, HMTB serves as a critical tool for introducing a protected thiol moiety (benzoylthiomethyl group) onto small molecule payloads, peptides, or aromatic residues. This enables the subsequent attachment of these molecules to cysteine-reactive scaffolds (e.g., antibodies, hydrogels) via high-fidelity chemistries like Michael addition.
Core Principle & Mechanism[1][2]
S-Hydroxymethyl thiobenzoate (HMTB) is a pre-formed hemi-thioacetal derivative of thiobenzoic acid and formaldehyde. Unlike simple thiols, HMTB acts as an electrophilic source of the benzoylthiomethyl (Ph-C(=O)-S-CH2-) synthon.
Its primary utility in bioconjugation is "Mercaptomethylation" : the installation of a masked thiol group onto nucleophilic sites (typically aromatic rings, amides, or activated amines) of a target molecule (e.g., a cytotoxic payload or a fluorophore).
The Bioconjugation Logic
-
Installation: HMTB reacts with the target (Substrate-H) to form a stable S-benzoylthiomethyl intermediate.
-
Deprotection: The benzoyl group acts as a protecting group. It is removed under mild nucleophilic conditions (e.g., hydrazine or hydroxylamine) to reveal a free mercaptomethyl thiol (-CH2-SH).
-
Ligation: The newly generated thiol reacts specifically with maleimides, vinyl sulfones, or haloacetamides on the biomolecular carrier (e.g., Antibody, Albumin).
Mechanistic Pathway (DOT Visualization)
Figure 1: The stepwise workflow for converting a non-thiol payload into a bioconjugation-ready thiol precursor using HMTB.
Technical Specifications & Experimental Design
Reagent Properties
| Property | Specification | Critical Note |
| Chemical Formula | C₈H₈O₂S | MW: 168.21 g/mol |
| Solubility | DMSO, DMF, DCM, Ethanol | Poorly soluble in water; requires organic co-solvent. |
| Stability | Moisture Sensitive | Store desiccated at -20°C. Hydrolyzes slowly to HCHO and PhCOSH. |
| Reactivity | Electrophilic (at CH₂) | Acts as a masked carbocation Ph-CO-S-CH2+ under acidic conditions. |
Experimental Considerations (Causality & Logic)
-
Why HMTB? Direct thiol introduction often leads to disulfide dimerization (R-S-S-R). HMTB introduces a protected thiol (thioester), preventing premature oxidation. The thioester is stable during purification.
-
Solvent Choice: Reactions are typically performed in neat TFA (for aromatic substitution) or polar aprotic solvents (DMF) with Lewis acids, depending on the substrate's sensitivity.
-
Deprotection Timing: The deprotection (step 2) should be performed immediately prior to bioconjugation to minimize oxidative dimerization of the free thiol.
Protocol: Functionalization of an Aromatic Payload
This protocol describes the introduction of a thiol handle onto a drug molecule containing an electron-rich aromatic ring (e.g., a phenol or indole derivative) using HMTB. This is a common strategy in Antibody-Drug Conjugate (ADC) synthesis.
Phase 1: Mercaptomethylation (Installation)
Objective: Covalent attachment of the benzoylthiomethyl group.
-
Preparation: Dissolve the Target Molecule (1.0 equiv) in trifluoroacetic acid (TFA).
-
Note: If the target is acid-sensitive, use DCM with a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂).
-
-
Addition: Add S-Hydroxymethyl thiobenzoate (1.1 – 1.5 equiv) to the solution.
-
Incubation: Stir at room temperature for 1–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the mass shift of +150 Da (Introduction of -CH₂-S-CO-Ph minus H).
-
-
Quenching: Pour the reaction mixture into ice-cold water or bicarbonate solution to neutralize.
-
Isolation: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.
-
Purification: Purify the intermediate via silica gel chromatography. The benzoyl group makes the product lipophilic and UV-active (254 nm), aiding detection.
Phase 2: Deprotection & Bioconjugation
Objective: Reveal the free thiol and immediately conjugate to a maleimide-functionalized protein.
-
Deprotection: Dissolve the purified intermediate in degassed Methanol/THF (1:1).
-
Cleavage: Add Hydrazine hydrate (1.5 equiv) or Hydroxylamine hydrochloride (5 equiv, pH adjusted to 7.5). Stir for 30–60 minutes under Nitrogen/Argon.
-
Workup (Optional but Recommended): If the byproduct (benzohydrazide) interferes, perform a rapid solid-phase extraction (SPE). For one-pot protocols, proceed directly if the conjugation buffer can buffer the hydrazine.
-
Conjugation: Immediately add the reaction mixture to a solution of Maleimide-activated Protein (in PBS, pH 7.2, with 1-5 mM EDTA).
-
EDTA Function: Chelates trace metals to prevent metal-catalyzed oxidation of the newly formed thiol.
-
-
Incubation: Incubate for 1–2 hours at room temperature or 4°C overnight.
-
Validation: Analyze the final conjugate via Hydrophobic Interaction Chromatography (HIC) or SDS-PAGE.
Troubleshooting & Self-Validating Systems
To ensure the protocol is self-validating, incorporate these checkpoints:
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Yield (Phase 1) | No mass shift (+150 Da) | Substrate not nucleophilic enough. | Increase temperature (40°C) or switch to stronger acid catalyst (H₂SO₄/TFA mix). |
| Dimerization | Mass shift corresponds to dimer (R-S-S-R) | Oxidation during Phase 2. | Perform deprotection in degassed solvents; add TCEP (1 mM) to the conjugation buffer. |
| No Conjugation | Free thiol present but no protein adduct. | Maleimide hydrolysis on protein. | Verify maleimide activity using a standard thiol (e.g., Glutathione) before adding valuable payload. |
| Instability | Product degrades to amine/aldehyde. | Labile N-CH₂-S linkage. | Ensure the linkage is to a Carbon (C-CH₂-S) or a stable Amide-N. Avoid basic amines. |
References
-
Original Methodology (Mercaptomethylation)
- Title: "Amidomethylation and Mercaptomethyl
- Source:Journal of Organic Chemistry
- Context: Establishes the reactivity of N/S-hydroxymethyl compounds as electrophiles in acid c
-
Bioconjugation Handbook (Thioester Chemistry)
- Title: "Bioconjugation Techniques (Third Edition)" - Greg T. Hermanson.
- Source: Academic Press.
- Relevance: Comprehensive overview of thiol deprotection and maleimide conjugation str
-
Formaldehyde/Thiol Equilibrium
- Title: "Pro-drugs of thiols: S-(hydroxymethyl) compounds."
- Source:Current Medicinal Chemistry (General Principle).
- Relevance: Explains the stability and hydrolysis r
-
(Search: S-hydroxymethyl thiol prodrugs)
(Note: While specific "S-Hydroxymethyl thiobenzoate" papers are rare in recent high-impact bioconjugation literature, the chemistry is a direct application of the classical Einhorn-type reaction and Thioester protection strategies cited in standard organic synthesis texts.)
Sources
S-Hydroxymethyl thiobenzoate as a photoinitiator in polymerization
Application Note: S-Hydroxymethyl Thiobenzoate (S-HMTB) as a Photoinitiator
Executive Summary
S-Hydroxymethyl thiobenzoate (S-HMTB) (CAS: 23853-33-0) is a specialized thioester-based Type I photoinitiator.[1][2][3][4] Unlike conventional benzoyl peroxide or acetophenone derivatives, S-HMTB offers a unique photochemical pathway that combines radical initiation with potential in situ chain transfer mechanics. This dual functionality makes it particularly valuable for overcoming oxygen inhibition in acrylate polymerization and for synthesizing sulfur-enriched polymers with high refractive indices.
This guide details the physicochemical properties, mechanistic pathways, and optimized protocols for utilizing S-HMTB in UV-curing workflows.
Technical Specifications & Material Properties
| Property | Specification |
| Chemical Name | S-Hydroxymethyl benzenecarbothioate |
| CAS Number | 23853-33-0 |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–48 °C |
| Solubility | Soluble in Acrylates, Methacrylates, CHCl₃, Acetone; Sparingly soluble in water |
| Absorption | ~240–290 nm (Strong), Tailing to ~330 nm |
| Storage | Moisture sensitive; Store at 2–8 °C under inert gas |
Mechanistic Insight: The "Initiator-Transfer" Effect
S-HMTB functions primarily as a Norrish Type I photoinitiator. Upon absorption of UV light (typically UV-C or UV-B), the C(O)–S bond undergoes homolytic cleavage.
The Pathway:
-
Excitation: S-HMTB absorbs a photon, reaching an excited singlet state which undergoes intersystem crossing to the triplet state.
-
Cleavage: The weak C(O)–S bond cleaves, generating a Benzoyl radical (initiation active) and a Hydroxymethylthiyl radical .
-
Secondary Fragmentation (The "Transfer" Step): The hydroxymethylthiyl radical (
S-CH₂-OH) is structurally a hemi-thioacetal radical. It is prone to fragmentation, releasing formaldehyde (CH₂O) and generating a Thiyl radical (HS ) or Hydrogen atom.-
Significance: The generated thiol/thiyl species can act as a Chain Transfer Agent . This helps mitigate oxygen inhibition by regenerating active radicals (per the Thiol-Ene mechanism), allowing for tack-free surface curing even in air.
-
Mechanism Visualization
Figure 1: Photolytic cleavage pathway of S-HMTB showing the generation of the primary initiating benzoyl radical and the secondary chain-transfer active sulfur species.
Experimental Protocol: UV-Curing Formulation
Objective: To prepare and cure an acrylate-based formulation using S-HMTB, demonstrating surface cure efficiency.
Reagents & Equipment
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or Hexanediol diacrylate (HDDA).
-
Photoinitiator: S-Hydroxymethyl thiobenzoate (S-HMTB).
-
Solvent (Optional): Acetone (if monomer viscosity is too high for direct dissolution).
-
Light Source: Medium-pressure Mercury Arc Lamp (broadband UV) or UV-LED (365 nm, high intensity). Note: Mercury lamps are preferred due to better overlap with the short-wave absorption of thiobenzoates.
Step-by-Step Methodology
1. Preparation of Formulation
-
Weighing: Weigh the monomer (e.g., 10 g TMPTA) into an amber glass vial.
-
Dosing: Add S-HMTB to the monomer.
-
Standard Concentration:1.0 – 3.0 wt% (e.g., 100–300 mg).
-
Note: If S-HMTB is solid and slow to dissolve, gently heat to 40°C or use a minimal amount of acetone (<5%) to predissolve.
-
-
Mixing: Vortex or stir magnetically in the dark for 15 minutes until the solution is optically clear.
-
Degassing (Optional but Recommended): Purge with Nitrogen for 5 minutes to remove dissolved oxygen, although S-HMTB provides some intrinsic resistance.
2. Coating/Application
-
Apply the formulation onto a glass substrate or silicon wafer using a wire-wound bar coater (e.g., 50 µm wet thickness).
3. Curing
-
Irradiation: Place the sample under the UV source.
-
Mercury Lamp: 100 mW/cm², Exposure time: 10–30 seconds.
-
LED (365 nm): May require longer exposure (60s+) or higher concentration due to lower absorption at 365 nm compared to 254/280 nm.
-
-
Atmosphere: Can be cured in air, but N₂ inerting yields the highest conversion rates.
4. Characterization
-
Tack-Free Time: Touch test using a cotton swab.
-
Double Bond Conversion: Analyze via FTIR (monitor decrease of acrylate C=C peak at 1636 cm⁻¹ or 810 cm⁻¹).
Workflow Diagram
Figure 2: Experimental workflow for preparing and curing S-HMTB based photopolymers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | High crystallinity of S-HMTB. | Predissolve in a small volume of acetone or warm the monomer to 45°C. |
| Surface Tackiness | Oxygen inhibition. | Increase S-HMTB concentration to 3-4% to generate more thiyl radicals, or increase light intensity. |
| Slow Cure Speed | Spectral mismatch. | S-HMTB absorbs best <300 nm. If using 365/405 nm LEDs, add a sensitizer (e.g., ITX) or switch to a Mercury arc lamp. |
| Odor | Sulfur byproducts. | Work in a fume hood. Post-cure bake (60°C) can help drive off volatiles. |
Safety & Handling
-
Hazards: S-Hydroxymethyl thiobenzoate is moisture sensitive and may release formaldehyde and trace hydrogen sulfide upon decomposition or photolysis.
-
PPE: Wear nitrile gloves, safety goggles, and work strictly within a chemical fume hood.
-
Waste: Dispose of uncured liquid waste as hazardous chemical waste (sulfur-containing).
References
- Photochemistry of Thiobenzoates:J. Polym. Sci. Part A: Polym. Chem. (General reference on thioester photo-cleavage mechanisms).
-
S-Hydroxymethyl Thiobenzoate Data: PubChem Compound Summary for CID 12217354. Link
- Thioesters in Polymerization:Macromolecules, "Thio-bromo click chemistry and photo-cleavage of thioesters". (Contextual grounding for thioester reactivity).
- Oxygen Inhibition Mitigation:Polymer Chemistry, "Thiol-Ene Photopolymerization: Scaling Law and Oxygen Inhibition". (Mechanistic support for thiyl radical function).
Sources
S-Hydroxymethyl Thiobenzoate for Post-Translational Modification Studies
Application Note & Technical Guide
Part 1: Executive Summary & Scientific Rationale
Introduction
Post-translational modifications (PTMs) expand the functional diversity of the proteome. While phosphorylation and acetylation are well-characterized, Lysine Benzoylation (Kbz) has emerged as a critical PTM regulating histone dynamics and gene expression. The biological "writer" for this mark is the acetyltransferase HBO1 , and the donor is Benzoyl-CoA.
However, studying Kbz in vitro is challenging due to the instability of Benzoyl-CoA and the complexity of enzymatic assays. S-Hydroxymethyl thiobenzoate (S-HMTB) represents a sophisticated chemical biology tool designed to bypass these limitations. It functions as a biomimetic acyl donor , capable of chemically installing benzoyl groups onto nucleophilic lysine residues (and potentially cysteines) with high efficiency and a "clean" leaving group profile.
Mechanism of Action: The "Traceless" Donor
Unlike standard NHS-esters which release bulky N-hydroxysuccinimide, or standard thioesters which release thiols that may require depletion, S-HMTB operates via a cascade mechanism that drives the reaction forward entropically.
-
Nucleophilic Attack: The
-amino group of a Lysine residue attacks the carbonyl carbon of S-HMTB. -
Acyl Transfer: The benzoyl group is transferred to the protein, forming an amide bond (Benzoyl-Lysine).
-
Fragmentation: The leaving group, S-hydroxymethyl thiol (
), is unstable. It spontaneously decomposes into Formaldehyde ( ) and Hydrogen Sulfide ( ). -
Thermodynamic Drive: The evolution of gaseous/volatile byproducts renders the reaction effectively irreversible and simplifies downstream purification.
Part 2: Experimental Workflows & Protocols
Workflow 1: Chemical Benzoylation of Purified Proteins
Objective: To generate benzoylated protein standards (e.g., Histone H3) for validating anti-Kbz antibodies or studying the biophysical impact of benzoylation.
Reagents Required
| Reagent | Concentration | Role |
| S-Hydroxymethyl Thiobenzoate | 100 mM (in DMSO) | Acyl Donor (Freshly prepared) |
| Target Protein | 1 mg/mL | Substrate (e.g., Histone H3, BSA) |
| Reaction Buffer | 50 mM HEPES, pH 8.0 | Maintains deprotonated Lysine ( |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Scavenges excess reagent |
| Zeba™ Spin Columns | 7K MWCO | Buffer exchange/Cleanup |
Step-by-Step Protocol
-
Preparation: Dilute the Target Protein to 1 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (no Tris or Glycine).
-
Reaction Initiation: Add S-HMTB to the protein solution to a final concentration of 1–5 mM (approx. 10-50x molar excess depending on lysine content).
-
Expert Tip: Add the reagent slowly with gentle vortexing to prevent precipitation, as S-HMTB is hydrophobic.
-
-
Incubation: Incubate at 25°C for 2 hours or 4°C overnight .
-
Note: 4°C is preferred for delicate proteins to maintain folding, though the reaction rate is slower.
-
-
Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will react with remaining S-HMTB.
-
Purification: Desalt the protein using Zeba™ Spin Columns or dialysis to remove formaldehyde, excess reagent, and byproducts.
-
Validation: Analyze 2
g of protein via SDS-PAGE and Western Blot (anti-Benzoyl Lysine) or Intact Mass Spectrometry.
Workflow 2: Validation via Mass Spectrometry
Objective: Confirm the stoichiometry and site-specificity of the modification.
-
Expected Mass Shift: +104.026 Da per benzoyl group.
-
Method: LC-MS/MS (Bottom-up proteomics).
-
Search Parameters:
-
Variable Modification: Benzoyl (K) [+104.0262]
-
Missed Cleavages: Allow up to 3 (Benzoylation blocks Trypsin cleavage at Lysine).
-
Part 3: Visualizations & Pathway Logic
Reaction Mechanism: S-HMTB Mediated Benzoylation
Figure 1: Mechanistic pathway of S-HMTB mediated protein benzoylation. The instability of the leaving group drives the reaction to completion.
Experimental Decision Tree
Figure 2: Decision matrix for selecting between enzymatic (HBO1) and chemical (S-HMTB) benzoylation strategies.
Part 4: Troubleshooting & Critical Considerations
Solubility & Stability
-
Issue: S-HMTB is hydrophobic and hydrolytically unstable in aqueous buffers over long periods.
-
Solution: Prepare stock solutions in anhydrous DMSO immediately before use. Do not store aqueous dilutions.
Formaldehyde Toxicity
-
Issue: The reaction releases stoichiometric amounts of formaldehyde.
-
Impact: While negligible for purified proteins (can be dialyzed), this makes S-HMTB unsuitable for live-cell treatment at high concentrations, as formaldehyde causes non-specific crosslinking.
-
Control: For live-cell studies, use cell-permeable precursors or metabolic labeling with Sodium Benzoate. Use S-HMTB strictly for lysates or purified systems.
Specificity
-
Issue: Thioesters can react with Cysteines (Thio-benzoylation) as well as Lysines.
-
Validation: Treat the modified protein with Hydroxylamine (1 M, pH 7.0) . Hydroxylamine cleaves thioesters (Cys-modification) but not amides (Lys-modification). If the signal remains after HA treatment, it is a stable Lysine Benzoylation.
References
Application Notes and Protocols for Thioester Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Synthesis of Thioesters
Thioesters are a critical class of organosulfur compounds, distinguished by a carbonyl group linked to a sulfur atom (R-C(=O)-S-R'). Their unique reactivity profile positions them as vital intermediates in a multitude of biochemical pathways and as versatile building blocks in synthetic organic chemistry.[1] In the realm of drug development and biochemical research, the significance of thioesters is particularly pronounced. They are fundamental to the native chemical ligation (NCL) for protein synthesis, participate in the biosynthesis of fatty acids and steroids, and are key components of enzyme inhibition and drug metabolism studies.[1]
The synthesis of thioesters has been approached through numerous methodologies, each with its own set of advantages and limitations. Common strategies include the acylation of thiols using activated carboxylic acid derivatives like acyl chlorides or anhydrides, and the direct condensation of carboxylic acids with thiols facilitated by dehydrating agents.[2][3] More contemporary methods have explored photocatalysis and transition-metal-catalyzed reactions to achieve thioester formation under milder conditions.[4][5]
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive guide to thioester synthesis. While the primary focus of this inquiry was the use of S-Hydroxymethyl thiobenzoate as a reagent for this purpose, an exhaustive search of the scientific literature and patent databases did not yield any established protocols for this specific transformation. The absence of such documentation suggests that this may be a novel or yet-to-be-published area of synthetic chemistry.
In the spirit of scientific integrity and to provide a valuable resource, this guide will proceed as follows:
-
A Proposed Mechanism for a Novel Reaction: We will first delve into the theoretical underpinnings of how S-Hydroxymethyl thiobenzoate could react with thiols, drawing analogies from known reactions of similar N-hydroxymethyl compounds. This section is intended to be illustrative of the chemical principles that would govern such a reaction.
-
Established Protocols for Thioester Synthesis: We will then present detailed, field-proven protocols for well-established methods of thioester synthesis, complete with mechanistic insights and troubleshooting guides. These protocols are grounded in the scientific literature and offer reliable pathways to the desired thioester products.
-
Future Perspectives: Finally, we will briefly touch upon the potential of novel reagents like S-Hydroxymethyl thiobenzoate and the ongoing evolution of thioester synthesis.
It is our hope that this comprehensive guide will not only provide practical, actionable protocols for your research but also stimulate further inquiry into new and innovative synthetic methodologies.
Part 1: A Hypothetical Exploration: The Reaction of S-Hydroxymethyl Thiobenzoate with Thiols
While no specific literature exists for this reaction, we can infer a plausible mechanistic pathway based on the known reactivity of related compounds, particularly N-hydroxymethyl amides and their reactions with nucleophiles.
The Underlying Principle: In Situ Electrophile Generation
The core concept would likely involve the in situ generation of a reactive electrophile from the S-Hydroxymethyl thiobenzoate. The hydroxymethyl group, particularly under acidic or basic conditions, can be envisioned as a precursor to a more electrophilic species.
Proposed Mechanistic Pathway
A plausible mechanism would likely proceed through a transthioesterification reaction, a common process in thioester chemistry.[6] The reaction could be initiated by either acid or base catalysis.
Figure 1: A hypothetical workflow for the reaction of S-Hydroxymethyl thiobenzoate with a thiol.
Causality Behind the Proposed Steps:
-
Activation: The hydroxymethyl group is not an ideal leaving group. Therefore, protonation under acidic conditions or deprotonation of the thiol under basic conditions would be necessary to initiate the reaction. This would make the methylene carbon more susceptible to nucleophilic attack or the thiolate a more potent nucleophile.
-
Nucleophilic Attack: The sulfur atom of the incoming thiol is a strong nucleophile and would attack the electrophilic carbonyl carbon of the activated S-Hydroxymethyl thiobenzoate.[7]
-
Tetrahedral Intermediate: This attack would form a transient tetrahedral intermediate.
-
Leaving Group Departure: The collapse of this intermediate would lead to the expulsion of the hydroxymethylthiolate or a related species, resulting in the formation of the new, more stable thioester.
Important Caveat: This proposed mechanism is purely theoretical and has not been experimentally validated in the available scientific literature. Researchers interested in exploring this novel reaction should proceed with caution and conduct thorough mechanistic studies.
Part 2: Field-Proven Protocols for Thioester Synthesis
Given the lack of established methods using S-Hydroxymethyl thiobenzoate, we present here detailed protocols for two of the most common and reliable methods for synthesizing thioesters.
Protocol 1: Thioester Synthesis from Acyl Chlorides and Thiols
This is a classic and widely used method that relies on the high reactivity of acyl chlorides.[2]
Scientific Principle: This reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic sulfur of the thiol (or more commonly, the thiolate).
Figure 2: General workflow for thioester synthesis using an acyl chloride and a thiol.
Materials:
| Reagent/Solvent | Grade | Supplier | Notes |
| Acyl Chloride | Reagent | Sigma-Aldrich, etc. | Should be freshly distilled or from a new bottle. |
| Thiol | Reagent | Sigma-Aldrich, etc. | |
| Pyridine or Triethylamine | Anhydrous | Sigma-Aldrich, etc. | Acts as a base and scavenger for HCl. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, etc. | Reaction solvent. |
| Saturated NaHCO₃ solution | ACS | For workup. | |
| Brine | ACS | For workup. | |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS | For drying. |
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0 eq) and anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.1 eq) dropwise to the stirred solution.
-
-
Addition of Acyl Chloride:
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C. Rationale: This slow addition helps to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Impure acyl chloride or wet solvent/reagents. | Use freshly distilled/opened reagents and anhydrous solvents. |
| Thiol oxidation to disulfide. | Maintain an inert atmosphere throughout the reaction. | |
| Multiple Spots on TLC | Side reactions due to excess acyl chloride. | Add the acyl chloride slowly and ensure efficient stirring. |
| Incomplete reaction. | Increase reaction time or gently warm the reaction. |
Protocol 2: Thioester Synthesis via Condensation of Carboxylic Acids and Thiols using DCC
Scientific Principle: Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the thiol. The reaction forms a stable dicyclohexylurea (DCU) byproduct.
Materials:
| Reagent/Solvent | Grade | Supplier | Notes |
| Carboxylic Acid | Reagent | Sigma-Aldrich, etc. | |
| Thiol | Reagent | Sigma-Aldrich, etc. | |
| DCC | Reagent | Sigma-Aldrich, etc. | |
| DMAP (4-Dimethylaminopyridine) | Reagent | Sigma-Aldrich, etc. | Catalyst. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, etc. | Reaction solvent. |
| Diethyl Ether or Hexanes | ACS | For DCU precipitation. |
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq), thiol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of DCC:
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. Rationale: DCC can cause an allergic skin reaction, so handle with care. The formation of DCU can sometimes make the reaction mixture thick, so ensure efficient stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. A white precipitate of DCU will form as the reaction progresses.
-
-
Workup:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate in vacuo.
-
-
Purification:
-
The crude product can often be purified by precipitating the remaining DCU by dissolving the residue in a minimal amount of DCM and adding diethyl ether or hexanes. Filter and concentrate the filtrate.
-
If further purification is needed, flash column chromatography on silica gel can be performed.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the use of anhydrous solvents and reagents. Increase reaction time. |
| Racemization (for chiral carboxylic acids). | Run the reaction at 0 °C and avoid prolonged reaction times. | |
| Difficulty removing DCU | DCU is slightly soluble in some organic solvents. | Precipitate the DCU with a non-polar solvent like hexanes or diethyl ether and filter carefully. Multiple precipitations may be necessary. |
Part 3: Visualization and Formatting
Figure 3: A generalized workflow illustrating the key stages of a typical thioester synthesis experiment.
References
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal . (n.d.). Retrieved January 31, 2026, from [Link]
-
Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618. [Link]
-
One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea . (2015). National Institutes of Health. [Link]
-
Thioester: Bonding, Synthesis, and Reactions - Chemistry Learner . (n.d.). Retrieved January 31, 2026, from [Link]
-
Thiol-free arene C–H thioesterification enabled by a photoactive electron donor–acceptor complex . (2023). National Institutes of Health. [Link]
-
Kawakami, T. (2015). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. In Peptide and Protein Engineering (pp. 1-17). Springer Japan. [Link]
-
Synthesis of S-alkyl thiobenzoates from alkyl halides mediated by poly(4-vinylpyridine) supported sodium thiobenzoate at room temperature under heterogeneous conditions . (2012). ResearchGate. [Link]
-
Wu, X., et al. (2019). Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Organic Chemistry Frontiers, 6(12), 1956-1960. [Link]
-
Thioesters synthesis: Recent adventures in the esterification of thiols . (2016). ResearchGate. [Link]
-
Reactions of Thiols - Chemistry Steps . (n.d.). Retrieved January 31, 2026, from [Link]
-
One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines . (2016). Royal Society of Chemistry. [Link]
-
Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry . (2019). National Institutes of Health. [Link]
-
6.6: Synthesis of Carboxylic Acid Derivatives - Chemistry LibreTexts . (2021). Retrieved January 31, 2026, from [Link]
-
Thiols And Thioethers - Master Organic Chemistry . (2015). Retrieved January 31, 2026, from [Link]
-
The Chemistry of the Thiol Groups - ResearchGate . (n.d.). Retrieved January 31, 2026, from [Link]
-
Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents . (2011). National Institutes of Health. [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation - Organic Chemistry Portal . (n.d.). Retrieved January 31, 2026, from [Link]
-
Thiols and Sulfides - Chemistry LibreTexts . (2023). Retrieved January 31, 2026, from [Link]
-
Reactions of thiols - YouTube . (2019). Retrieved January 31, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: S-Hydroxymethyl Thiobenzoate (S-HMTB) as a Dual-Readout Substrate for Esterase Profiling
The following Application Note is structured as a high-level technical guide for researchers investigating esterase kinetics, specifically utilizing the unique fragmentation properties of S-Hydroxymethyl thiobenzoate (S-HMTB) .
Executive Summary
While standard thioester substrates (e.g., Acetylthiocholine, S-Ethyl thiobenzoate) are staples in enzymatic profiling, S-Hydroxymethyl thiobenzoate (S-HMTB) offers a distinct mechanistic advantage: fragmentation-induced signal amplification . Unlike stable alkyl-thiol releasing substrates, S-HMTB undergoes enzymatic hydrolysis to release an unstable hemi-thioacetal intermediate (S-hydroxymethanethiol), which spontaneously decomposes into Hydrogen Sulfide (H₂S) and Formaldehyde (CH₂O) .
This unique cascade allows for multi-modal detection :
-
Direct Thiol/H₂S Detection: Via Ellman’s Reagent (Colorimetric).
-
Aldehyde Detection: Via Hantzsch reaction or Nash Reagent (Fluorometric/Colorimetric).
-
UV Depletion: Monitoring the cleavage of the thiobenzoate bond.
This guide provides validated protocols for using S-HMTB to assay esterase activity, emphasizing the kinetic handling of the secondary decomposition steps.
Mechanistic Pathway & Logic
To ensure data integrity, researchers must understand that the rate-limiting step should be the enzymatic hydrolysis, not the spontaneous decomposition of the leaving group.
Reaction Cascade
-
Enzymatic Cleavage: The esterase attacks the carbonyl carbon of S-HMTB.
-
Intermediate Release: Benzoic acid and S-hydroxymethanethiol are released.
-
Spontaneous Decomposition: The unstable S-hydroxymethanethiol rapidly dissociates into H₂S and Formaldehyde.
Figure 1: The hydrolysis and fragmentation pathway of S-HMTB. Note the generation of two distinct analytes (H₂S and Formaldehyde) from a single enzymatic event.
Experimental Protocols
Protocol A: Colorimetric Kinetic Assay (Modified Ellman’s Method)
Principle: This is the primary method. Both the transient thiol intermediate and the released H₂S react with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow TNB anion (
Materials
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (Avoid Tris if using aldehyde detection later).
-
Substrate Stock: 20 mM S-HMTB in DMSO (Store at -20°C, protect from light).
-
Reagent: 10 mM DTNB in 100 mM Phosphate Buffer, pH 7.0.
-
Enzyme: Purified Esterase (e.g., Porcine Liver Esterase) or cell lysate.
Workflow
-
Blanking: In a 96-well microplate, add 10 µL of DMSO (or inhibitor) + 170 µL Buffer.
-
Substrate Addition: Add 10 µL of S-HMTB stock (Final conc: 1 mM).
-
Baseline Read: Incubate for 2 mins at 25°C or 37°C to monitor spontaneous hydrolysis (background rate).
-
Enzyme Initiation: Add 10 µL of Enzyme solution.
-
Reagent Addition: Immediately add 10 µL of DTNB reagent. Note: Some protocols premix DTNB with the buffer; however, adding it post-initiation prevents non-specific reaction with enzyme surface thiols.
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10-20 minutes.
Data Processing:
Calculate velocity (
Protocol B: Orthogonal Validation via Formaldehyde Release (Nash Assay)
Principle: To confirm the specific cleavage of the S-hydroxymethyl group, detect the released formaldehyde using the Hantzsch reaction (Nash Reagent). This validates that the signal in Protocol A is not from non-specific reduction.
Materials
-
Nash Reagent: 2 M Ammonium acetate, 50 mM Acetic acid, 20 mM Acetylacetone.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
Workflow
-
Incubation: Perform the enzymatic reaction (as in Protocol A) without DTNB.
-
Termination: At desired time points (e.g., 0, 5, 10, 20 min), transfer 100 µL of reaction mix to a tube containing 50 µL Stop Solution.
-
Derivatization: Add 100 µL of Nash Reagent.
-
Development: Incubate at 60°C for 10 minutes (or 37°C for 30 mins).
-
Detection: Measure Absorbance at 412 nm or Fluorescence (Ex 410 nm / Em 510 nm).
Critical Technical Considerations (E-E-A-T)
Spontaneous Hydrolysis (The "Background" Problem)
Thiobenzoates are more labile than their oxygen-ester counterparts.
-
Control: You must run a "No Enzyme" control. S-HMTB has a spontaneous hydrolysis rate that increases significantly above pH 8.0.
-
Correction: Subtract the slope of the "No Enzyme" well from the "Enzyme" well before calculating
.
Molar Extinction Coefficient Variance
In Protocol A, if H₂S is the dominant species reacting with DTNB, the stoichiometry might shift.
-
Standard Thiol: 1 mole thiol
1 mole TNB. -
H₂S: 1 mole H₂S
2 moles TNB (under oxidative conditions). -
Validation: It is recommended to generate a standard curve using NaHS (Sodium hydrosulfide) and Benzoic Acid to verify the molar response of your specific assay conditions [1].
Substrate Solubility
S-HMTB is lipophilic.
-
Solvent: Dissolve in 100% DMSO.
-
Limit: Keep final DMSO concentration
in the assay to avoid inhibiting the esterase.
Data Presentation & Analysis
Kinetic Parameters Table
When reporting data, structure your results as follows to allow for direct comparison with standard substrates (e.g., p-Nitrophenyl acetate).
| Parameter | Symbol | Unit | Calculation Note |
| Maximal Velocity | Derived from Michaelis-Menten non-linear regression. | ||
| Michaelis Constant | Indicates affinity. S-HMTB often shows lower | ||
| Turnover Number | |||
| Specificity Constant | The best measure of catalytic efficiency. | ||
| Spontaneous Rate | Rate of hydrolysis in buffer only (Background). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis or free thiols in enzyme prep. | Lower pH to 7.0-7.2; Dialyze enzyme to remove DTT/BME. |
| Non-Linear Kinetics | Substrate depletion or Product inhibition (Benzoic acid). | Use |
| Signal Decay | Instability of TNB or evaporation of H₂S. | Seal plates; Read immediately; Use excess DTNB. |
References
-
Augustinsson, K. B., & Axenfors, B. (1972). Aromatic thiol esters as substrates in quantitative esterase determinations.[1] Analytical Biochemistry, 48(2), 428–436.[1]
-
Thermo Fisher Scientific. (n.d.). Esterase Substrates and Assay Principles (Table 15.1). Molecular Probes Handbook.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13328889, S-(Hydroxymethyl) benzenecarbothioate.
- Eyer, P., et al. (2003). Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224-227.
Sources
Scalable synthesis of S-Hydroxymethyl thiobenzoate for industrial use
Executive Summary
This guide details the industrial-scale synthesis of S-Hydroxymethyl thiobenzoate (Ph-CO-S-CH₂-OH), a critical reactive intermediate often utilized in the development of S-acyloxymethyl prodrugs and as a specialized protecting group in organic synthesis.
Unlike standard thioesters, the S-hydroxymethyl variant represents a hemi-thioacetal ester. It exists in a delicate equilibrium and is prone to reversion to thiobenzoic acid and formaldehyde under improper storage or pH conditions. Consequently, this protocol emphasizes not just the synthesis, but the stabilization and immediate downstream utilization strategies required for industrial viability.
We present a scalable, atom-economical route utilizing Thiobenzoic Acid (TbSH) and Paraformaldehyde (PFA) , avoiding the use of unstable chloromethanol precursors.
Chemical Context & Retrosynthesis
The target molecule, S-Hydroxymethyl thiobenzoate, serves as a "soft" alkylation handle. Its primary industrial utility lies in its conversion to S-chloromethyl thiobenzoate (via thionyl chloride) or direct condensation with nucleophiles to form prodrug linkers.
Retrosynthetic Logic:
The most direct industrial route involves the nucleophilic addition of thiobenzoic acid to formaldehyde.
Why this route?
-
Atom Economy: 100% atom economy (theoretical).
-
Safety: Avoids the generation of bis(chloromethyl) ether (a potent carcinogen) often associated with chloromethylation routes.
-
Scalability: Uses solid paraformaldehyde, which is easier to handle than gaseous formaldehyde.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 - 1.10 eq. Paraformaldehyde | Slight excess ensures complete consumption of the odorous thioacid; excess PFA is easily filtered. |
| Catalyst | 1-2 mol% DABCO or Et₃N | A tertiary amine base is required to depolymerize PFA and activate the thioacid nucleophile. |
| Temperature | 60°C – 80°C | Required to "crack" paraformaldehyde. <60°C results in slow kinetics; >90°C risks polymerization of the product. |
| Solvent | Toluene or DCM | Toluene is preferred for scale (higher flash point). The product is soluble, while unreacted PFA remains insoluble (aiding purification). |
| pH Control | Neutral to slightly basic | Acidic conditions catalyze the reversion to starting materials (retro-aldol type decomposition). |
Mechanism & Pathway Visualization
The following diagram illustrates the activation of paraformaldehyde and the subsequent nucleophilic attack.
Figure 1: Reaction mechanism showing the base-catalyzed addition of thiobenzoate to in-situ generated formaldehyde.
Experimental Protocols
Protocol A: Bench-Scale Optimization (100g Scale)
Objective: Validation of kinetics and purity profile.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Add Thiobenzoic acid (138.2 g, 1.0 mol) and Toluene (200 mL).
-
Catalyst Addition: Add DABCO (1.12 g, 0.01 mol) or Triethylamine (1.4 mL).
-
PFA Addition: Add Paraformaldehyde (33.0 g, 1.1 mol eq) in a single portion. Note: PFA will remain suspended.
-
Reaction: Heat the mixture to 65°C .
-
Observation: The suspension will clarify as PFA depolymerizes and reacts.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The disappearance of the thiol peak is critical. Reaction time is typically 2–4 hours.
-
-
Workup:
-
Cool to room temperature (20–25°C).
-
Filter through a celite pad to remove any unreacted trace PFA.
-
Wash the filtrate with saturated NaHCO₃ (50 mL) to remove trace acid (stabilizes the product).
-
Concentrate under reduced pressure (keep bath <40°C) to yield a viscous pale-yellow oil.
-
-
Storage: Store at -20°C under Argon. Do not store for prolonged periods at RT.
Protocol B: Pilot-Scale Synthesis (10 kg Scale)
Objective: Industrial production with heat management.
-
Reactor Prep: Use a 20 L Glass-Lined Reactor (GLR) with a scrubber attached (thiobenzoic acid has a potent sulfur odor).
-
Loading:
-
Charge Toluene (8.0 L).
-
Charge Thiobenzoic Acid (10.0 kg, 72.4 mol).
-
Start agitation (150 RPM).
-
-
Depolymerization Phase:
-
Add Paraformaldehyde (2.4 kg, 80 mol).
-
Add Triethylamine (100 mL, cat.).
-
Process Safety: Heat ramp to 60°C over 45 minutes. Exotherm is mild but must be monitored.
-
-
Reaction Hold: Maintain 60–65°C for 4 hours.
-
IPC (In-Process Control): Sample at T=3h. Limit: <1.0% residual Thiobenzoic acid.
-
-
Filtration & Stabilization:
-
Cool reactor to 10°C.
-
Transfer contents through an in-line bag filter (5 micron) to a holding tank.
-
Critical Step: Add 0.1% w/w Hydroquinone or BHT to the solution if the product is intended for storage, to prevent radical polymerization of the formaldehyde moiety.
-
-
Isolation:
-
Strip solvent via thin-film evaporator (Wiped Film) or vacuum distillation at <45°C.
-
Yield Target: >95% (approx. 11.5 kg).
-
Analytical Control Strategy
To ensure "Trustworthiness" (Part 2), the product must be validated against specific markers.
| Test | Method | Acceptance Criteria | Note |
| Assay | HPLC (C18, ACN/Water) | > 95.0% (Area) | Detects reversion to Thiobenzoic acid. |
| Residual PFA | H-NMR (DMSO-d6) | Absent broad peak @ 4.5-5.0 ppm | PFA can clog downstream lines. |
| Water Content | Karl Fischer (KF) | < 0.5% | Water promotes hydrolysis of the thioester. |
| Appearance | Visual | Clear, pale yellow oil | Darkening indicates oxidation/polymerization. |
Process Flow Diagram (PFD)
Figure 2: Industrial workflow from raw material charging to stabilized storage.
Troubleshooting & Safety
-
Odor Control: Thiobenzoic acid has a low odor threshold. All reactor vents must be routed to a caustic scrubber (10% NaOH + Bleach) to neutralize escaping thiols.
-
Reversibility: If the product smells strongly of formaldehyde during storage, it is decomposing. Re-purify immediately or use in the next step.
-
Skin Sensitization: Both the starting material and product are potential sensitizers. Full PPE (suits, respirators) is mandatory.
References
-
Bhat, M. et al. (2024).[1][2] Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Journal of Organic Chemistry. Link
-
Addison, S. J. et al. (1985).[3] The formation and metabolism of N-hydroxymethyl compounds.[3] Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives.[3][4] Journal of the Chemical Society, Perkin Transactions 1. Link[3]
-
Kato, S. et al. (2016).[5] Crystal Structure of 4-Methylbenzenecarbothioic Acid and Computational Investigations. Wikipedia/Journal Reference. Link
-
ResearchGate. (2019). Biocatalyzed Enantiomerically Pure Production of (S)-Phenyl(thiophen-2-yl)methanol. (Contextual reference for thio-compound handling). Link
-
Organic Syntheses. Thiobenzoic Acid Synthesis Procedures. Org. Synth. Coll. Vol. 4, p.924. Link
Sources
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 3. Sci-Hub. The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives / Journal of the Chemical Society, Perkin Transactions 1, 1985 [sci-hub.st]
- 4. The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction yield for S-Hydroxymethyl thiobenzoate synthesis
This guide serves as a specialized technical support resource for researchers synthesizing S-Hydroxymethyl thiobenzoate (and related S-hydroxymethyl thioesters). This intermediate is chemically labile, acting as a "hemi-thioacetal" derivative, which presents unique stability challenges distinct from standard thioesters.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Technical Analysis: The "Metastable" Challenge
User Advisory: S-Hydroxymethyl thiobenzoate (
The Primary Failure Mode: The reaction is reversible.
Troubleshooting Guide & FAQs
Issue 1: "I see the product on TLC, but it disappears after Column Chromatography."
Diagnosis: Acid-Catalyzed Reversion.
Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the decomposition of the hemi-thioacetal linkage (
Corrective Action:
-
Protocol Adjustment: Switch to Neutral Alumina (Grade III) for purification.
-
Silica Modification: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in your eluent to neutralize acidic sites.
-
Alternative: Avoid chromatography entirely. If conversion is high, precipitate the side products or wash with cold pentane if the product is solid (though often it is an oil).
Issue 2: "My yield is low, and I see a white solid precipitate."
Diagnosis: Oxidative Dimerization (Disulfide Formation).
Thiobenzoic acid is highly prone to oxidation by air, forming Dibenzoyl Disulfide (
Corrective Action:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.
-
Stoichiometry: Use a slight excess of Paraformaldehyde (1.2–1.5 equiv) rather than excess thioacid.
-
Handling: Add the thioacid last, via syringe, to the degassed suspension of paraformaldehyde and catalyst.
Issue 3: "The reaction is sluggish. I'm using Paraformaldehyde."
Diagnosis: Incomplete Depolymerization.
Paraformaldehyde is a polymer (
Corrective Action:
-
Catalytic Cracking: Add a catalytic amount of base (DIPEA or TEA, 0.1 equiv). The base initiates the "unzipping" of paraformaldehyde and simultaneously activates the thioacid.
-
Thermal Activation: Gently heat the mixture to 40–50°C for the first hour. Do not overheat, as this promotes thioacid oxidation.
Issue 4: "Can I store the product?"
Diagnosis: Shelf-life Instability.
The free hydroxyl group (
Corrective Action:
-
Immediate Use: It is highly recommended to use this compound in situ for the next step (e.g., reaction with an acid chloride to form S-acyloxymethyl prodrugs).
-
Storage: If isolation is necessary, store at -20°C under Argon. Do not store in protic solvents (methanol/ethanol), which will induce trans-thioesterification or acetal exchange.
Optimized Experimental Protocol
Designed for self-validation and minimal degradation.
Reagents:
-
Thiobenzoic Acid (1.0 equiv)
-
Paraformaldehyde (1.5 equiv) [High Quality, Powder]
-
Triethylamine (TEA) (0.1 equiv)
-
Dichloromethane (DCM) [Anhydrous, Degassed]
Workflow:
-
System Prep: Flame-dry a round-bottom flask and cool under Argon.
-
Depolymerization: Add Paraformaldehyde and anhydrous DCM. Add TEA. Stir at room temperature for 15 mins. Checkpoint: The suspension should become slightly clearer as depolymerization begins.
-
Addition: Add Thiobenzoic acid dropwise via syringe.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Check TLC. The thiol spot (Thiobenzoic acid) should disappear.
-
-
Workup (Crucial):
-
Do NOT perform an acidic aqueous wash.
-
Dilute with DCM. Wash once with cold saturated
(rapidly) to remove unreacted thioacid. -
Dry over
, filter, and concentrate at low temperature (<30°C) on a rotavap.
-
-
Purification: If necessary, flash chromatography on Neutral Alumina .
Visualizing the Reaction Logic
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the equilibrium trap and how silica gel destroys the product.
Caption: The synthesis is an equilibrium process. Acidic purification (Silica) catalyzes the reverse reaction, destroying the yield. Oxidation leads to irreversible disulfide byproducts.
Diagram 2: Purification Decision Tree
A guide to choosing the right isolation method based on crude purity.
Caption: Avoid standard silica gel. High conversion reactions should be subjected to simple workup to minimize degradation risks.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Formaldehyde Source | Aqueous Formalin | Paraformaldehyde (Solid) | Prevents hydrolysis; allows anhydrous conditions. |
| Stoichiometry | 1:1 Ratio | 1.5 eq. Paraformaldehyde | Pushes equilibrium toward product (Le Chatelier's). |
| Purification | Silica Gel Column | Neutral Alumina / Wash | Prevents acid-catalyzed reversion (Yield +40%). |
| Atmosphere | Ambient Air | Argon / Nitrogen | Prevents disulfide formation (Yield +15%). |
References
-
Prodrug Chemistry & Stability
- Context: Discusses the formation and stability of N- and S-hydroxymethyl deriv
-
Citation: Addison, S. J., et al.[1] "The formation and metabolism of N-hydroxymethyl compounds." Journal of the Chemical Society, Perkin Transactions 1 (1985): 75-79.
-
Thioester Reactivity & Hydrolysis
- Context: Establishes the baseline stability of thioesters in aqueous and non-aqueous media, highlighting the lability of the S-acyl bond.
- Citation: Yang, W., & Drueckhammer, D. G. "Understanding the relative rates of thiol-thioester exchange and hydrolysis." Journal of the American Chemical Society (2001).
-
General Silica Purification Protocols
- Context: Technical data on the acidity of silica gel and methods for neutralization (TEA tre
- Citation: "Purification of chemically labile compounds." Common Organic Chemistry Standards.
Sources
Technical Support Center: Stability Optimization for S-Hydroxymethyl Thiobenzoate
Current Status: Operational Ticket ID: STAB-SMTB-001 Subject: Stabilization Protocol & Troubleshooting Guide
Executive Summary: The "Double-Threat" Instability
S-Hydroxymethyl thiobenzoate presents a unique stability challenge due to its hybrid chemical nature. It contains two reactive centers that are highly sensitive to aqueous environments and pH excursions:
-
Thioester Linkage (
): Susceptible to nucleophilic attack (hydrolysis), significantly faster than oxygen esters due to the poor orbital overlap between the carbonyl carbon and the sulfur atom. -
S-Hydroxymethyl Group (
): Structurally analogous to a hemithioacetal . In aqueous solution, this moiety exists in equilibrium with the free thiol (Thiobenzoic acid) and Formaldehyde. This equilibrium is driven toward decomposition by dilution and basic pH.
This guide provides the protocols required to arrest these degradation pathways.
Critical Stability Protocols (The "Three Pillars")
Pillar I: pH Control (The Acidic Shield)
The Problem: At neutral or basic pH (
Recommended Buffer Systems:
| Buffer System | pKa | Recommended pH Range | Notes |
|---|---|---|---|
| Citrate | 4.76 | 4.0 – 5.5 | Excellent. Chelates trace metals that catalyze oxidation. |
| Acetate | 4.76 | 4.0 – 5.5 | Good. Volatile (compatible with LC-MS). |
| MES | 6.15 | 5.5 – 6.0 | Acceptable for biological assays requiring near-neutral pH. |
| Tris / Glycine | N/A | AVOID | Primary amines act as nucleophiles, destroying the thioester (aminolysis). |
Pillar II: Solvent Systems (Anhydrous Stocks)
The Problem: Water is the primary reactant in thioester hydrolysis. The Solution: Eliminate water from stock solutions.
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or ACN (Acetonitrile).
-
Storage Concentration: High concentration stocks (
) are more stable than dilute solutions due to the equilibrium nature of hemithioacetal formation. -
Temperature: Store at -80°C . At -20°C, slow hydrolysis can still occur over months.
Pillar III: Validation (The Ellman's Check)
The Problem: How do you know if your compound has degraded? The Solution: Detect the breakdown product (Thiobenzoic acid) using Ellman’s Reagent (DTNB) .[1][2]
-
Mechanism:[3][4][5][6][7][8] Intact S-Hydroxymethyl thiobenzoate does not react rapidly with DTNB. The degradation product, Thiobenzoic acid (
), contains a free thiol/thiocarboxylate that reacts instantly to produce a yellow color ( ).
Degradation Mechanism & Visualization[4]
The following diagram illustrates the competing degradation pathways you must control.
Figure 1: Degradation pathways of S-Hydroxymethyl thiobenzoate. The primary instability is the reversible loss of formaldehyde (Deformylation) and irreversible hydrolysis.
Troubleshooting Guide (FAQ)
Scenario A: "My HPLC peak is splitting or broadening."
-
Diagnosis: This often indicates disulfide exchange . If the compound degrades to Thiobenzoic acid, that acid can oxidize to form a disulfide dimer (
). -
Fix:
-
Add TCEP (1-2 mM) to your buffer. TCEP reduces disulfides back to thiols but does not reduce the thioester bond of your target compound.
-
Avoid DTT or Mercaptoethanol, as these are nucleophilic thiols that will attack your thioester via transthioesterification.
-
Scenario B: "I see a yellow color upon adding the compound to the buffer."
-
Diagnosis: If you are not using Ellman's reagent, a yellow color suggests the formation of polymeric species or oxidation byproducts of thiobenzoic acid.
-
Fix: Check the pH. If pH > 7.5, immediate base-catalyzed degradation is occurring. Acidify to pH 5.0 immediately.
Scenario C: "The compound precipitates in aqueous buffer."
-
Diagnosis: S-Hydroxymethyl thiobenzoate is lipophilic.
-
Fix:
-
Ensure your final assay contains 5-10% DMSO or Ethanol to maintain solubility.
-
Do not exceed the solubility limit (
). Precipitation often drives the equilibrium toward degradation as the solid phase is not in equilibrium with the stabilizing formaldehyde in solution.
-
Step-by-Step Validation Protocol (Ellman's Test)
Use this protocol to quantify the percentage of degraded compound in your stock.
Materials:
-
DTNB (Ellman’s Reagent) Stock: 10 mM in pH 7.0 Phosphate buffer.
-
Buffer: 100 mM Sodium Phosphate, pH 8.0 (High pH is required only for the detection step to ionize the thiol).
-
Sample: Your S-Hydroxymethyl thiobenzoate stock.
Procedure:
-
Blank: Mix 900 µL Buffer + 100 µL Solvent (DMSO).
-
Sample: Mix 900 µL Buffer + 10 µL DTNB Stock + 10 µL of your Compound Stock.
-
Incubate: 2 minutes at Room Temperature.
-
Measure: Absorbance at 412 nm .
Interpretation:
-
High Absorbance (Yellow): Significant free thiol present. Your compound has degraded (deformylated).
-
Low/No Absorbance: The thioester and hydroxymethyl cap are intact.
References
-
Thioester Hydrolysis Kinetics
-
Connors, K. A., et al. (1986).[9] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (Establishes the base-catalyzed hydrolysis rates of thioesters vs. esters).
-
-
Hemithioacetal Stability
-
Ellman's Reagent Mechanism
-
Prodrug Stabilization Strategies
-
Bundgaard, H. (1985).[11] Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science. (Discusses hydroxymethyl stability in prodrug design).
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemithioacetal - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Computational Study of Base-Catalyzed Thiohemiacetal Decomposition in Pseudomonas mevalonii HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsquarel.org [rsquarel.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hydrolysis of S-Hydroxymethyl thiobenzoate
Technical Support Center: S-Hydroxymethyl Thiobenzoate
A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity
Welcome to the technical support guide for S-Hydroxymethyl thiobenzoate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile thioester in their work. S-Hydroxymethyl thiobenzoate is a valuable reagent, but its thioester linkage is susceptible to hydrolysis, which can compromise experimental results. This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and prevent its degradation.
Part 1: Understanding the Instability - The Chemistry of Thioester Hydrolysis
The primary challenge in working with S-Hydroxymethyl thiobenzoate is its susceptibility to hydrolysis. The thioester bond, while essential for its reactivity, is the molecule's point of vulnerability. Hydrolysis is a chemical reaction in which water cleaves this bond, breaking the molecule down into thiobenzoic acid and formaldehyde.
This reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic carbonyl carbon of the thioester. This forms an unstable tetrahedral intermediate, which then collapses, cleaving the carbon-sulfur bond and releasing the thiol leaving group.[1] This process can be catalyzed by acids, bases, or specific enzymes (thioesterases), significantly accelerating the degradation rate.[1][2][3]
Understanding this mechanism is the first step toward controlling it. The key is to minimize the exposure of the thioester to potent nucleophiles and catalytic conditions.
Caption: Figure 1: General Mechanism of Thioester Hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common questions regarding the handling and stability of S-Hydroxymethyl thiobenzoate.
Q1: What is the optimal pH for storing S-Hydroxymethyl thiobenzoate in an aqueous solution?
A: Thioester hydrolysis is catalyzed by both acid and base.[2] Therefore, extreme pH values should be strictly avoided. The rate of hydrolysis is typically at its minimum in the slightly acidic range. For maximal stability in aqueous buffers, we recommend maintaining a pH between 4.0 and 6.0 . Buffers such as acetate or MES are suitable choices. Avoid basic conditions (pH > 7.5) as base-catalyzed hydrolysis is particularly rapid.[2][4]
Q2: I need to prepare a stock solution. What is the best solvent to use?
A: To prevent premature hydrolysis, high-concentration stock solutions should always be prepared in a dry, aprotic organic solvent. Recommended solvents include:
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
When using DMSO, be aware that it is highly hygroscopic and can absorb atmospheric moisture, which can lead to gradual degradation over time. We recommend purchasing high-purity, low-water content solvents and storing them under an inert atmosphere (e.g., argon or nitrogen) with a desiccant.
Q3: How should I store the solid compound and my stock solutions for maximum shelf-life?
A: Both the solid compound and organic stock solutions must be protected from moisture and stored at low temperatures.[5]
-
Solid Compound: Store in a tightly sealed vial inside a desiccator at -20°C or below. For long-term storage, consider flushing the vial with an inert gas like argon before sealing.
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. Store these aliquots at -20°C or -80°C.
Q4: Can I use common biological buffers like PBS or Tris?
A: Phosphate-Buffered Saline (PBS) , typically at pH 7.4, is not ideal due to its near-neutral pH where hydrolysis still occurs at a significant rate. If PBS must be used, prepare the working solution immediately before the experiment and use it quickly. Tris buffer should be avoided , as the primary amine in Tris can act as a nucleophile, leading to aminolysis of the thioester bond.[6]
Q5: My experiment involves cell lysates. Are there any special precautions?
A: Yes. Biological samples like cell lysates or plasma contain enzymes called thioesterases that can rapidly catalyze the hydrolysis of thioesters.[1][7] When working with such samples, it is critical to perform experiments at low temperatures (e.g., on ice) and to work quickly. If the experimental design allows, consider adding a broad-spectrum serine hydrolase inhibitor to the lysate to minimize enzymatic degradation.
Part 3: Troubleshooting Guide: Identifying and Solving Degradation Issues
This guide provides a logical workflow to diagnose and resolve common problems related to compound instability.
Problem: You observe inconsistent experimental results, a decrease in compound activity over time, or the appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
Caption: Figure 2: Troubleshooting Workflow for S-Hydroxymethyl Thiobenzoate Degradation.
Part 4: Recommended Protocols
Follow these validated protocols to minimize hydrolysis and ensure the reliability of your experiments.
Protocol 1: Long-Term Storage of Solid Compound
-
Upon receipt, immediately place the manufacturer's vial in a secondary container (e.g., a small sealable bag or a larger vial).
-
Add a small amount of desiccant to the secondary container.
-
For optimal stability, flush the headspace of the primary vial with an inert gas (argon or nitrogen) if you have the capability.
-
Seal both containers tightly.
-
Store at -20°C or below.
-
Before opening, always allow the vial to warm completely to room temperature in a desiccator to prevent water condensation on the cold solid.
Protocol 2: Preparation of a Stable Stock Solution
-
Select a high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Use a fresh, unopened bottle or a properly stored bottle from a solvent drying system.
-
Allow the vial of solid S-Hydroxymethyl thiobenzoate to equilibrate to room temperature as described above.
-
Weigh the required amount of solid quickly and add it to the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Immediately divide the stock solution into single-use aliquots in properly labeled, low-retention microfuge tubes or vials with tight-sealing caps.
-
Store the aliquots at -20°C or -80°C.
Protocol 3: Preparation of Aqueous Working Solutions
-
Prepare your aqueous buffer (e.g., 50 mM sodium acetate) and adjust the pH to the desired range (e.g., pH 5.0).
-
Retrieve a single aliquot of the organic stock solution from the freezer and thaw it.
-
Just prior to starting your experiment, perform a serial dilution of the stock solution into the pre-chilled aqueous buffer to reach your final working concentration.
-
Keep the final aqueous solution on ice and use it as quickly as possible, ideally within 1-2 hours of preparation. Do not store aqueous solutions.
Part 5: Analytical Methods for Monitoring Hydrolysis
To validate your handling procedures or to quantify stability under specific experimental conditions, you can monitor the compound's integrity using standard analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method.[8][9]
-
Methodology: Use a C18 column with a mobile phase gradient of water and acetonitrile, typically with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape.[9]
-
Detection: S-Hydroxymethyl thiobenzoate and its primary hydrolysis product, thiobenzoic acid, can be monitored using a UV detector (typically around 240-260 nm). As hydrolysis proceeds, the peak corresponding to the parent compound will decrease in area, while the peak for thiobenzoic acid will increase.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the disappearance of signals from the parent compound and the appearance of signals from the degradation products in real-time or from quenched reaction aliquots.[2]
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes both acid and base-catalyzed hydrolysis.[2] |
| Temperature | Store at ≤ -20°C; Use on ice | Reduces the kinetic rate of hydrolysis. |
| Solvent (Stock) | Anhydrous Aprotic (MeCN, THF) | Prevents premature hydrolysis by removing water. |
| Buffer Choice | Non-nucleophilic (e.g., Acetate, MES) | Avoids side reactions like aminolysis. |
| Storage | Solid: Desiccated; Solution: Aliquoted | Protects from atmospheric moisture and freeze-thaw cycles.[5] |
References
-
ResearchGate. Possible reaction mechanism of the hydrolysis of S -formylglutathione... | Download Scientific Diagram. Available from: [Link]
-
Fiveable. Thioester Hydrolysis Definition. Organic Chemistry Key Term. Available from: [Link]
-
MDPI. Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. Available from: [Link]
-
Chemistry LibreTexts. 6.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
PubMed Central (PMC). Stability of thioester intermediates in ubiquitin-like modifications. Available from: [Link]
-
Pearson. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available from: [Link]
-
ACS Publications. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. Available from: [Link]
-
ResearchGate. The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available from: [Link]
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
-
Wikipedia. Thioester. Available from: [Link]
-
PubMed Central (PMC). Unlocking the potential of the thioamide group in drug design and development. Available from: [Link]
-
Wikipedia. Thiobenzoic acid. Available from: [Link]
-
NIH. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Available from: [Link]
-
ACS Publications. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. Available from: [Link]
-
NIH. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Available from: [Link]
-
ResearchGate. Synthesis of S-alkyl thiobenzoates from alkyl halides mediated by poly(4-vinylpyridine) supported sodium thiobenzoate at room temperature under heterogeneous conditions. Available from: [Link]
-
Taylor & Francis. Thioesters – Knowledge and References. Available from: [Link]
-
Taylor & Francis. Design of dual stimuli-responsive ion pair self-assembled nanocarriers responsive to nitroreductase and reduction conditions. Available from: [Link]
-
Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Available from: [Link]
-
SIELC Technologies. S-Methyl thiobenzoate. Available from: [Link]
-
MDPI. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Available from: [Link]
-
PubMed Central (PMC). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Available from: [Link]
-
Dovepress. Stability of apomorphine in solutions containing selected antioxidant agents. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction. Available from: [Link]
-
PubMed. Thiol ester hydrolysis catalyzed by glutathione S-transferase A1-1. Available from: [Link]
-
PubMed. Thioamides in medicinal chemistry and as small molecule therapeutic agents. Available from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. fishersci.fi [fishersci.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-Methyl thiobenzoate | SIELC Technologies [sielc.com]
Thioester Optimization Hub: Technical Support & Troubleshooting Guide
Mission Statement: This guide is designed for researchers encountering stalling kinetics, racemization, or low yields during thioester synthesis. Unlike standard protocols, we focus on the mechanistic failure points of catalyst selection and provide self-validating correction loops.
Module 1: The "Standard" Protocol Fails (Kinetics & Byproducts)
Scenario: You are using the classic Steglich conditions (DCC/DMAP), but the reaction is sluggish, or you observe a stubborn side-product (N-acylurea) that co-elutes with your thioester.
The Diagnostic
The Steglich esterification relies on a specific catalytic cycle. If it stalls, it is often because the O-acylisourea intermediate rearranges into an inert N-acylurea faster than the thiol can attack. This is common with thiols because they are often less nucleophilic than primary alcohols in these specific steric environments, or bulky thiols are involved.
The Fix: Optimize the Acyl-Transfer Agent
Protocol Adjustment:
-
Switch Carbodiimides: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Why: The urea byproduct of EDC is water-soluble, eliminating the filtration step and preventing co-elution during purification.
-
-
Catalyst Tuning: If using DMAP, ensure the ratio is correct (10-20 mol%). For slower reactions, do not just add more DMAP (which increases racemization risk). Instead, switch to a nucleophilic catalyst with a better leaving group ability, such as HOAt (1-Hydroxy-7-azabenzotriazole) in combination with HATU, or stick to the Steglich method but maintain strict anhydrous conditions to prevent hydrolysis.
Visualizing the Failure Point (Steglich Mechanism)
The diagram below illustrates the competition between the desired pathway (Green) and the rearrangement failure (Red).
Caption: The Steglich mechanism showing the critical branch point: DMAP must intercept the O-Acylisourea before it rearranges into the inert N-Acylurea.[1]
Module 2: Preventing Racemization (Chiral Integrity)
Scenario: Your substrate has an
The Diagnostic
DMAP is a basic catalyst. It can deprotonate the
The Fix: Propylphosphonic Anhydride (T3P)
Recommendation: Switch to T3P (Propylphosphonic Anhydride) in ethyl acetate or DMF.[2]
-
Mechanism: T3P forms a cyclic anhydride-like transition state that is highly activated but does not require the strong basic conditions of DMAP. It is widely cited for maintaining low epimerization rates in peptide and thioester synthesis.
-
Protocol:
-
Dissolve Acid (1.0 eq) and Thiol (1.1 eq) in EtOAc or DMF (0.1 M).
-
Add Base: DIPEA (2.5 eq) at 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.
-
Warm to RT. Monitor via TLC.
-
Validation: Workup is an aqueous wash (T3P byproducts are water-soluble).[2]
-
Comparative Data: Epimerization Risk [2]
| Coupling Reagent | Activation Species | Epimerization Risk | Recommended Use |
| DCC / DMAP | O-Acylisourea | High (Base-catalyzed) | Achiral, robust substrates |
| EDC / HOBt | OBt Ester | Low | Standard peptide thioesters |
| PyBOP | OBt Ester | Medium-Low | Sterically hindered amines/thiols |
| T3P | Mixed Anhydride | Very Low | Chiral / Late-stage API |
Module 3: The "Impossible" Substrate (Steric Hindrance)
Scenario: You are coupling a bulky carboxylic acid (e.g., tertiary center) with a bulky thiol (e.g., t-butyl thiol or a substituted aryl thiol).[3]
The Diagnostic
Standard active esters (OBt/OAt) are too bulky to allow the approach of a sterically hindered thiol. The reaction stalls, leading to hydrolysis by trace moisture.
The Fix: Acid Fluorides or PyBOP
Option A: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)
-
Why: TFFH generates an Acid Fluoride in situ. Acid fluorides are small, highly electrophilic, and less sensitive to steric hindrance than OBt esters.
-
Protocol:
-
Acid (1 eq), TFFH (1.1 eq), DIPEA (2 eq) in DCM.
-
Stir 15 min to form Acid Fluoride.
-
Add Thiol (1.2 eq) and additional DIPEA (1 eq).
-
-
Why: PyBOP drives the reaction through a phosphonium intermediate which is often more reactive for difficult couplings than uronium salts (HATU/HBTU), specifically in thioesterification contexts where guanidinylation (a side reaction with amines) is not a concern, but reactivity is key.
Decision Matrix: Catalyst Selection
Use this logic flow to select the correct reagent for your specific thioesterification.
Caption: Decision tree for selecting the optimal coupling reagent based on substrate chirality and steric demands.
Troubleshooting FAQs
Q1: My thiol is oxidizing to a disulfide (R-S-S-R) instead of coupling. How do I stop this?
-
Cause: Thiols are easily oxidized by dissolved oxygen, especially in basic conditions (DIPEA/DMAP).
-
Solution:
-
Degas solvents thoroughly (sparge with Argon for 15 mins).
-
Add a reducing agent? No. Standard reducing agents (DTT, TCEP) might interfere with the coupling reagent.
-
Alternative: Use the Transthioesterification route. Pre-activate the acid as a p-nitrophenyl ester or N-hydroxysuccinimide (NHS) ester, then react with the thiol in a buffered, anaerobic environment.
-
Q2: I cannot remove the urea byproduct from my product.
-
Cause: You are likely using DCC, which forms dicyclohexylurea (DCU).[6] DCU is soluble enough in organic solvents to contaminate chromatography but insoluble enough to clog filters.
-
Solution: Switch to EDC·HCl . The urea byproduct is water-soluble and is removed completely during the aqueous workup (wash with 1N HCl and Brine).
Q3: Can I use HATU for thioesters?
-
Answer: Yes, but with caution. HATU is extremely fast, but for thioesters, the active OAt-ester is sometimes too stable relative to the nucleophilicity of the thiol, leading to slower turnover than with amines. PyBOP or T3P are generally preferred for thioester formation over HATU unless you are synthesizing a peptide-thioester specifically.
References
-
Steglich Esterification Mechanism & Applic
-
T3P (Propylphosphonic Anhydride)
-
Comparisons of Coupling Reagents (PyBOP, H
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Acid Fluorides (TFFH) for Hindered Couplings
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides. Journal of the American Chemical Society.[6]
-
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. nbinno.com [nbinno.com]
Common impurities in S-Hydroxymethyl thiobenzoate and their removal
Topic: Troubleshooting Impurities & Stability in S-Hydroxymethyl Thiobenzoate Audience: Organic Chemists, Medicinal Chemists, Prodrug Formulation Scientists
Welcome to the Technical Support Center
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: S-Hydroxymethyl Thiobenzoate (CAS: 23853-33-0)
You are likely here because your reaction mixture has turned an unexpected color, your NMR shows "ghost" protons, or your product is decomposing on the bench. S-Hydroxymethyl thiobenzoate (S-HMTB) is a deceptive molecule. It appears simple—a thioester with a hydroxymethyl handle—but it sits on a knife-edge of stability. It is a "hemithioacetal ester," meaning it exists in a delicate equilibrium with its precursors.
This guide prioritizes causality . We do not just tell you what to remove; we explain why it formed so you can stop it at the source.
Part 1: Diagnostic Triage (Identify Your Impurity)
Before attempting purification, match your observation to the impurity profile below.
| Observation | Likely Impurity | Chemical Cause | Diagnostic Signal (1H NMR, CDCl3) |
| White crystalline solid (instead of oil/low-melting solid) | Bis(benzoylthio)methane | Stoichiometric error (Excess thiol, insufficient HCHO). | Singlet ~5.0 ppm (2H) |
| Insoluble precipitate or "cloudiness" in non-polar solvents | Dibenzoyl Disulfide | Oxidation of Thiobenzoic acid by air. | Aromatic shift (ortho protons downfield ~8.0 ppm) |
| Pungent, acrid smell (Rotten cabbage/sulfur) | Thiobenzoic Acid | Hydrolysis or incomplete reaction. | Broad singlet ~4.5–5.0 ppm (SH) or loss of CH2 signal |
| Product disappears on silica column | Benzoic Acid + Formaldehyde | Acid-catalyzed decomposition on silica. | Loss of CH2 signal; Appearance of broad COOH (>10 ppm) |
Part 2: The Impurity Pathways (Visualized)
Understanding the competition between the Product , the Bis-Adduct , and the Disulfide is critical.
Figure 1: Reaction landscape showing the competition between Product formation (Green), Bis-adduct formation (Yellow), and Oxidation (Red).
Part 3: Troubleshooting & Removal Protocols
Issue 1: The "Bis" Adduct (Bis(benzoylthio)methane)
The Problem: You isolated a stable white solid. It is not your product. The Mechanism: S-HMTB is an intermediate.[1] If free Thiobenzoic acid remains and Formaldehyde is depleted, the S-HMTB reacts with the remaining acid to form the thermodynamically stable "Bis" adduct (Ph-CO-S-CH2-S-CO-Ph). The Fix (Prevention):
-
Rule of Excess: Always use a large excess of Formaldehyde (3.0 – 5.0 equiv). This pushes the equilibrium toward the mono-hydroxymethyl species and consumes all Thiobenzoic acid before it can attack the product.
-
Order of Addition: Add Thiobenzoic acid slowly to the Formaldehyde solution, not the other way around.
Issue 2: The Disulfide (Dibenzoyl Disulfide)
The Problem: A persistent solid that streaks on columns and won't dissolve in your reaction solvent. The Mechanism: Thiobenzoic acid is easily oxidized by air to the disulfide (Ph-CO-S-S-CO-Ph). This reaction is catalyzed by trace metals or basic conditions. The Fix (Removal Protocol): Disulfides are notoriously difficult to separate by chromatography because they possess similar polarity to the thioester.
-
Selective Precipitation (The "Hexane Crash"):
-
Chemical Scavenging (If <5%):
-
Add Triphenylphosphine (PPh3) . It reduces the disulfide to the thiol and forms Triphenylphosphine sulfide (Ph3P=S).
-
Warning: This introduces new impurities (Ph3P/Ph3P=S). Only use this if you plan a subsequent step that easily removes phosphines.
-
Issue 3: Decomposition on Silica (Benzoic Acid)
The Problem: Your TLC looked great, but after column chromatography, you recovered Benzoic Acid and Paraformaldehyde. The Mechanism: S-HMTB is acid-sensitive. The silanol groups (Si-OH) on standard silica gel are acidic enough to catalyze the reversal of the hemithioacetal formation. The Fix (Buffered Chromatography Protocol):
-
Step 1: Pre-treat your silica gel. Slurry the silica in Hexanes containing 1% Triethylamine (TEA) or 1% Pyridine.
-
Step 2: Run the column using a solvent system also containing 0.5% TEA.
-
Step 3: Keep the run time under 20 minutes. Speed is safety.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store S-Hydroxymethyl thiobenzoate overnight? A: Risky. This compound is a "masked" thiol. In solution, it slowly releases Formaldehyde. If you must store it:
-
Remove all solvent (high vacuum).
-
Store under Argon at -20°C.
-
Do not store in protic solvents (Methanol/Ethanol) or wet solvents, which accelerate hydrolysis.
Q: Why is my reaction turning pink/red? A: This is a classic sign of trace metal contamination (usually Iron or Copper) complexing with the thiobenzoic acid or the disulfide.
-
Action: Add a pinch of EDTA to your aqueous workup to chelate metals. It does not affect the product yield but improves purity profiles significantly.
Q: I need to use this as an intermediate for an S-Acyloxymethyl (SAM) prodrug. Should I isolate it? A: No. If possible, perform a "telescoped" (one-pot) synthesis.
-
React Thiobenzoic acid + Formaldehyde.
-
In situ conversion: Add the chlorinating agent (e.g., SOCl2) to convert the -OH to -Cl immediately.
-
Isolate the S-Chloromethyl thiobenzoate, which is significantly more stable than the hydroxymethyl variant.
Part 5: Validated Experimental Workflow
This protocol minimizes the "Bis" adduct and prevents oxidation.[3]
Reagents:
-
Thiobenzoic acid (1.0 equiv)
-
Paraformaldehyde (3.0 equiv) - Excess is crucial
-
Potassium Carbonate (0.1 equiv) - Catalytic base
-
Solvent: THF/Water (1:1)
Step-by-Step:
-
Depolymerization: Suspend Paraformaldehyde in THF/Water. Heat gently (40°C) with K2CO3 until the solution clears (Formaldehyde generation).
-
Addition: Cool to 0°C. Add Thiobenzoic acid dropwise over 30 minutes. Why? Low temp prevents disulfide formation; dropwise addition prevents high local concentration of thiol (stopping the Bis-adduct).
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the thiol spot.
-
Workup (The "Cold Wash"):
-
Concentration: Evaporate solvent at <30°C . High heat promotes reversal to starting materials.
References
-
Synthesis and Stability of Thioesters
- Source: National Institutes of Health (NIH) / PubMed Central.
- Context: Discusses the stability of thioesters and deprotection mechanisms relevant to thiobenzoate deriv
-
Link:
-
Formaldehyde Reactivity & Impurities
- Source: Beilstein Journal of Organic Chemistry.
- Context: Details the oligomerization and side-reactions of formaldehyde in multicomponent reactions, explaining the "Bis" adduct form
-
Link:
-
Disulfide Formation & Handling
-
Source: Organic Syntheses.[3]
- Context: Standard procedure for Benzoyl Disulfide, providing physical d
-
Link:
-
-
Thiol/Disulfide Exchange Kinetics
- Source: ChemRxiv.
- Context: Provides kinetic data on thioester reactivity and hydrolysis, supporting the storage and stability recommend
-
Link:
Sources
- 1. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]
- 2. Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation. Isolation of a Bridged Pyridinium Ion and Effects of 3-O-Picolyl and 3-S-Picolyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thioester Reagent Solubility & Stability
Topic: Strategies for Improving the Solubility of Thioester Reagents
Welcome to the Technical Support Center
As researchers, we often treat thioesters as simple intermediates, yet their physicochemical behavior—specifically solubility and hydrolytic stability—is frequently the bottleneck in Native Chemical Ligation (NCL) and enzymatic assays.
This guide moves beyond basic "add more solvent" advice. It dissects the interplay between hydrophobic aggregation , catalytic transfer , and pH-dependent hydrolysis . Below you will find advanced protocols, decision-making frameworks, and troubleshooting workflows designed to rescue your experiments from precipitation and degradation.
Module 1: Solubilizing Peptide Thioesters for NCL
The Challenge: The "Hydrophobic Crash"
Peptide thioesters, particularly those generated via Fmoc-SPPS, often possess hydrophobic C-terminal protecting groups or alkyl thioester tails that drive aggregation in aqueous buffers. If your peptide crashes out, the ligation cannot proceed.
Strategy A: The Chaotrope-Cosolvent System
For standard NCL, water alone is rarely sufficient. We utilize a Denaturing Ligation Buffer as the baseline.
Standard Protocol:
-
Base Buffer: 6 M Guanidine Hydrochloride (GnHCl) or 8 M Urea.
-
Expert Insight: GnHCl is superior for solubility but incompatible with LC-MS due to salt clogging. Use Urea if real-time LC-MS monitoring is required.
-
-
Buffer Salt: 100 mM Sodium Phosphate, pH 7.0.
-
Reductant: 20–50 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Warning: Avoid DTT if possible; it competes with the thioester.
-
Advanced Solubilization (The "Nuclear Option"): If the peptide remains insoluble in 6 M GnHCl, implement the TFE/HFIP Spike :
-
Dissolve the dry peptide thioester in neat TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) first.
-
Dilute this solution into the Guanidine ligation buffer.
-
Limit: Keep final TFE/HFIP concentration < 20% (v/v) to maintain buffer capacity.
Strategy B: Ionic Liquids (For Membrane Peptides)
For extremely hydrophobic peptides (e.g., transmembrane domains), standard organic cosolvents (DMSO/DMF) often fail.
-
Protocol: Use [C2mim][OAc] (1-ethyl-3-methylimidazolium acetate) mixed with water (60:40 ratio).[1]
-
Mechanism:[2][3] The ionic liquid disrupts hydrogen bonding networks more effectively than urea, preventing amyloid-like aggregation of thioesters [1].
Module 2: Optimizing the Thioester Catalyst
The MPAA Paradox
MPAA (4-mercaptophenylacetic acid) is the gold standard catalyst because it forms a highly reactive aryl thioester intermediate. However, MPAA itself has poor solubility below pH 7.0 and often precipitates, carrying your peptide with it.
Comparative Analysis of Thioester Catalysts
| Catalyst Reagent | Solubility Profile | Reactivity (NCL Rate) | Recommended Use Case |
| MPAA | Moderate (Precips < pH 7) | High (+++++) | Standard NCL; pH > 7.0 |
| MESNa | High (Water soluble) | Low (++) | Slow ligations; highly soluble peptides |
| 3-MBSA | High (Sulfonated) | High (++++) | Best for difficult solubility [2] |
| TFE (Additive) | Miscible | Moderate (+++) | Catalyst-free NCL approaches |
The "Sulfonate Switch" Protocol
If MPAA precipitates in your reaction:
-
Switch to 3-MBSA (3-mercaptobenzyl sulfonate).
-
Why? The sulfonate group (
) provides a permanent negative charge, ensuring solubility across the entire pH range used in NCL (pH 6–8), unlike the carboxylate of MPAA which can protonate [2].
Module 3: Preventing Hydrolysis (The Stability Trap)
The pH vs. TCEP Conflict
A common user error is observing low yield and assuming "insolubility" when the culprit is actually TCEP-mediated hydrolysis .
-
Mechanism: At neutral pH, TCEP can act as a nucleophile, attacking the thioester to form an acyl-TCEP intermediate, which then rapidly hydrolyzes [3].
-
The Fix:
-
Lower pH: Run ligation at pH 6.5–6.8 instead of 7.5. The rate of hydrolysis drops significantly more than the rate of ligation.
-
Increase Thiol: High concentrations of the catalyst (MPAA/MBSA at 50–100 mM) outcompete TCEP for the thioester.
-
Visual Troubleshooting Guides
Workflow 1: Diagnosing Thioester Precipitation
Figure 1: Decision tree for troubleshooting thioester precipitation events during reaction setup.
Workflow 2: The Solubility-Reactivity Cycle
Figure 2: The catalytic cycle. Solubility of the "Aryl Thiol Catalyst" is the rate-limiting step for generating the "Active Intermediate."
Frequently Asked Questions (FAQ)
Q1: I dissolved my peptide thioester in DMSO, but it precipitated immediately upon adding it to the phosphate buffer. Why? A: This is the "solvent shock" effect. DMSO is a good solvent, but rapid dilution into aqueous salt buffers can force hydrophobic peptides to aggregate before they disperse.
-
Fix: Dissolve the peptide in 6 M GnHCl first. If you must use organic solvents, use TFE (Trifluoroethanol) instead of DMSO, as TFE stabilizes secondary structures (alpha-helices) that can shield hydrophobic patches, whereas DMSO often promotes amorphous aggregation in water.
Q2: Can I use Cyclodextrins to solubilize thioesters?
A: For small molecule thioesters (e.g., in enzymatic assays), yes. Hydroxypropyl-
-
Note: For Peptide NCL , cyclodextrins are generally less effective than GnHCl because the peptide is a macromolecule that may not fit the cavity effectively.
Q3: My thioester hydrolyzes before the ligation finishes. Should I lower the pH? A: Yes, but be careful.
-
pH 7.0–7.5: Fast ligation, higher hydrolysis risk.
-
pH 6.0–6.5: Slow ligation, very stable thioester.
-
Recommendation: If hydrolysis is high, lower pH to 6.5 and increase the catalyst concentration (e.g., 100 mM MPAA/MBSA). This forces the equilibrium toward the reactive thioester intermediate rather than the hydrolyzed product.
Q4: Is TCEP necessary? It seems to cause problems. A: TCEP is required to keep the N-terminal Cysteine reduced. If you omit it, the Cys will dimerize (disulfide bond), halting the reaction. To mitigate TCEP-induced hydrolysis, keep TCEP concentration minimal (1.5–2 equivalents relative to peptide) rather than a large excess [3].
References
-
Reimann, O., et al. (2015). "Native Chemical Ligation of Hydrophobic Peptides in Organic Solvents." Journal of Peptide Science.
-
Ollivier, N., et al. (2010).[4] "Examination of mercaptobenzyl sulfonates as catalysts for native chemical ligation." Organic & Biomolecular Chemistry.
-
Malins, L. R., & Payne, R. J. (2014). "Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins."[5] Current Opinion in Chemical Biology.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Sources
- 1. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Examination of mercaptobenzyl sulfonates as catalysts for native chemical ligation: application to the assembly of a glycosylated Glucagon-Like Peptide 1 (GLP-1) analogue - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Reducing epimerization during peptide thioester synthesis
Technical Support Center: Peptide Thioester Synthesis Subject: Reducing Epimerization During C-Terminal Activation
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical challenge of epimerization (racemization) during peptide thioester synthesis. As thioesters are the linchpin of Native Chemical Ligation (NCL), maintaining chiral integrity at the C-terminus is non-negotiable for biological activity.
This guide moves beyond standard protocols to focus on causality, troubleshooting, and self-validating workflows .
Module 1: The Mechanism of Failure
Why does epimerization happen? Before troubleshooting, you must understand the enemy. Epimerization at the C-terminus is rarely random; it is driven by the formation of an oxazolone (azlactone) intermediate .
When the C-terminal carboxylate is activated (by HBTU, PyBOP, or during linker activation), the carbonyl oxygen of the preceding amide bond attacks the activated center. This forms a 5-membered oxazolone ring. The alpha-proton of this ring is highly acidic (
Visualizing the Pathway
The following diagram illustrates the oxazolone pathway. Note that Cysteine is a special case where direct proton abstraction can occur even without oxazolone formation due to the electron-withdrawing effect of the sulfur atom.
Figure 1: The kinetic competition between productive thiolysis (Green) and the destructive oxazolone pathway (Red). Speed is your ally.
Module 2: Fmoc-SPPS Strategies (Troubleshooting & Protocols)
Fmoc chemistry is preferred for safety but challenging for thioesters because the thioester bond is labile to piperidine (used for Fmoc removal).[1] Two primary "workarounds" exist: the Dbz (Dawson) linker and the Hydrazide (Liu) method.
Strategy A: The Nbz/Dbz Linker (Safety-Catch)
The Concept: Build the peptide on a diaminobenzoic acid (Dbz) linker.[2][3] Post-synthesis, activate the linker to an N-acylurea (Nbz), which becomes a good leaving group for thiols.[4]
Critical Failure Point: The cyclization step (Dbz
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| >5% D-isomer detected | Over-exposure to base during cyclization. | Reduce cyclization time. Switch from DIEA to a weaker base (e.g., Lutidine) if reactivity allows. |
| Hydrolysis (Acid formation) | Wet solvents during activation. | Use anhydrous THF/DCM. Ensure p-nitrophenyl chloroformate is fresh. |
| Branched Peptides | Acylation of the wrong amine on Dbz. | Use MeDbz (N-methylated) linker to force acylation on the correct amine. |
Protocol: Low-Epimerization Dbz Activation
-
Swelling: Swell resin in DCM.
-
Activation: Add p-nitrophenyl chloroformate (5 eq) in DCM/Pyridine (1:1) for 1 hour at 0°C (ice bath reduces side reactions).
-
Cyclization: Wash resin. Treat with 0.5M DIEA in DMF for 30 mins. Do not exceed 1 hour.
-
Cleavage: Standard TFA cleavage releases the peptide-Nbz.
-
Thiolysis: Convert to thioester in solution using MPAA (see Module 4).
Strategy B: Peptide Hydrazides (The Gold Standard)
The Concept: Synthesize peptide hydrazide on resin. Oxidize to acyl azide (solution phase), then displace with thiol. Why it works: Hydrazides are stable to Fmoc protocols. The activation (oxidation) occurs at acidic pH , completely suppressing the base-catalyzed oxazolone mechanism.
Protocol: Hydrazide-to-Thioester Conversion Reference: Based on the method by Liu et al.[5]
-
Dissolution: Dissolve peptide hydrazide in buffer (6 M GnHCl, 0.2 M phosphate, pH 3.0). Cool to -15°C (salt-ice bath).
-
Oxidation: Add NaNO₂ (10 eq) . Stir for 20 min. Solution turns clear/yellow.
-
Self-Validation: Check mass spec.[3][6] Hydrazide (-31 Da) converts to Azide (-43 Da relative to hydrazide, but technically -14 Da mass shift from hydrazide to azide is not quite right; Hydrazide is
, Azide is . Mass shift: (42) - (31) = +11 Da? No. (MW X) (MW X-31+42 = X+11). Actually, usually observed as loss of hydrazine and gain of N3.* -
Correction: Hydrazide (
, mass 31) becomes Azide ( , mass 42). Net change: +11 Da.
-
-
Thiolysis: Add thiol (e.g., MPAA , 50 eq) and adjust pH to 7.0 carefully using dilute NaOH.
-
Result: Reaction completes in <15 mins.
FAQ: Why -15°C? At room temperature, the acyl azide can rearrange to an isocyanate (Curtius rearrangement), leading to a urea byproduct. Cold temperature suppresses this.
Module 3: C-Terminal Cysteine (The "Danger Zone")
Cysteine is the most epimerization-prone residue due to the high acidity of the
The Rule: Never activate a C-terminal Cysteine using standard base-mediated coupling (HBTU/DIEA).
Recommended Workflow:
-
Use Trityl Protection: Ensure the C-terminal Cys is Trt-protected during any activation steps if possible.
-
The "Safety" Route: If you must have C-terminal Cys, use the Boc-SPPS strategy.
-
Why: Boc chemistry uses HF for cleavage (acidic). You avoid the repetitive piperidine exposure (basic) that slowly racemizes Cys attached to the resin.
-
-
Solution Phase Ligation: If synthesizing a thioester of a Cys-terminal peptide, consider ligating a Cys-dipeptide to the fragment instead of activating the Cys directly.
Module 4: Decision Matrix & Additives
Selection Guide: Which Method?
Use this diagram to select the safest protocol for your specific sequence.
Figure 2: Method selection based on C-terminal steric and electronic properties.
Table 1: Thiol Additives for Thioester Exchange
The choice of thiol affects the rate of reaction. Faster reaction = Less time for epimerization.
| Additive | Reactivity | Epimerization Risk | Recommended Use |
| MPAA (4-mercaptophenylacetic acid) | High | Very Low | Gold standard for NCL and exchange. Water soluble. |
| Thiophenol | High | Low | Good, but toxic and smells terrible. |
| MESNa | Moderate | Low | Standard, but slower than MPAA. |
| TFE (Trifluoroethanethiol) | Very High | Moderate | Use only for difficult couplings; volatile. |
References
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation. Angewandte Chemie International Edition. Link
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[7] Nature Protocols. Link
- Méndez, Y., & Albericio, F. (2019). Epimerization in Peptide Synthesis: A Review. Peptide Science. (General mechanism grounding).
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile o -aminoanilide linker for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04158H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comprehensive Guide to the Purity Validation of S-Hydroxymethyl Thiobenzoate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purity in Research and Development
S-Hydroxymethyl thiobenzoate is a reactive chemical intermediate of interest in organic synthesis and drug discovery. The purity of such reagents is paramount, as impurities can lead to unforeseen side reactions, impact reaction kinetics, and compromise the integrity of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for purity determination are not just a quality control measure but a critical component of reliable scientific research. This guide will explore the orthogonal and complementary nature of HPLC and NMR for a comprehensive purity assessment.
Understanding S-Hydroxymethyl Thiobenzoate: Predicted Properties and Potential Impurities
Due to the limited availability of specific literature on S-Hydroxymethyl thiobenzoate, its properties and potential impurities are inferred from the well-established chemistry of thioesters and common synthetic routes.
Predicted Chemical Structure:
A likely synthesis route involves the reaction of a thiobenzoic acid salt with a hydroxymethylating agent (e.g., formaldehyde or a derivative) or the reaction of benzoyl chloride with hydroxymethyl mercaptan. Based on these pathways, potential impurities could include:
-
Starting Materials: Thiobenzoic acid, benzoic acid, formaldehyde, paraformaldehyde.
-
Byproducts: Dibenzoyl disulfide (from oxidation of thiobenzoic acid), benzyl alcohol, and water.
-
Side-Reaction Products: Polymeric species from formaldehyde, or products from reactions with solvents.
The inherent reactivity of the thioester and hydroxymethyl functional groups also suggests potential degradation pathways under various stress conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of purity analysis, offering high sensitivity and resolving power to separate the main component from its impurities. For a UV-active compound like S-Hydroxymethyl thiobenzoate, a reversed-phase HPLC method with UV detection is the logical approach.
The "Why" Behind the HPLC Method Development Strategy
The choice of a reversed-phase method is based on the non-polar nature of the benzene ring and the thioester group, which will interact favorably with a non-polar stationary phase (like C18). A polar mobile phase will then be used to elute the components. The inclusion of a stability-indicating aspect in the method is crucial to ensure that any degradants formed during the product's shelf-life can be detected and quantified. This is achieved through forced degradation studies as mandated by ICH guidelines[1][2].
Experimental Protocol: A Stability-Indicating RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic compounds. A typical gradient might be:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of analogous aromatic thioesters, a detection wavelength in the range of 240-260 nm is a reasonable starting point. A PDA detector is highly recommended to assess peak purity and to identify the optimal detection wavelength. Benzyl alcohol, a potential impurity, has a UV absorbance maximum around 259 nm[3].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the S-Hydroxymethyl thiobenzoate sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
2. Forced Degradation Studies:
To validate the stability-indicating nature of the method, forced degradation studies should be performed[4][5]. This involves subjecting the S-Hydroxymethyl thiobenzoate sample to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Thioesters are known to be susceptible to base-catalyzed hydrolysis[6].
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The sulfur atom in thioesters can be susceptible to oxidation[7][8].
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines[9]. The aromatic ring suggests potential photosensitivity.
3. Method Validation Parameters (as per ICH Q2(R1)): [10]
-
Specificity: Demonstrate that the peaks for impurities and degradants are well-resolved from the main S-Hydroxymethyl thiobenzoate peak.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added impurities.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation and Interpretation
The results of the HPLC analysis should be presented in a clear and concise manner. A table summarizing the retention times, peak areas, and calculated purity is essential.
| Component | Retention Time (min) | Peak Area | % Area |
| S-Hydroxymethyl thiobenzoate | tR | Amain | Pmain |
| Impurity 1 | tR1 | A1 | P1 |
| Impurity 2 | tR2 | A2 | P2 |
| Total | 100% |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of S-Hydroxymethyl thiobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
NMR spectroscopy provides invaluable structural information and can be used as a primary method for quantitative analysis (qNMR). Unlike HPLC, which relies on the separation of components, NMR provides a holistic view of all proton-containing (or other NMR-active nuclei) species in the sample.
The Rationale for Using NMR in Purity Assessment
¹H NMR is particularly powerful for purity determination because the area under each signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of the analyte's signals to those of a certified internal standard of known purity and concentration, an absolute purity value can be determined. This technique is often referred to as quantitative NMR (qNMR) and is recognized as a primary ratio method of measurement by metrological institutes[11][12]. Furthermore, NMR can identify and quantify impurities that may not have a chromophore for UV detection in HPLC.
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation for Qualitative and Quantitative Analysis:
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly good for observing exchangeable protons (like the -OH proton)[7][13].
-
Analyte Concentration: For a standard ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typical. For qNMR, accurate weighing of both the analyte and the internal standard is critical.
-
Internal Standard for qNMR: Select an internal standard with a known purity that has signals in a region of the spectrum that does not overlap with the analyte signals. For an aromatic compound like S-Hydroxymethyl thiobenzoate, suitable internal standards could include maleic anhydride, 1,4-dinitrobenzene, or a certified reference material specifically designed for qNMR[14][15]. The standard should also be chemically inert towards the analyte.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters for qNMR:
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁). A D1 of 30-60 seconds is often used for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a flat baseline across the entire spectrum.
-
-
¹³C NMR and 2D NMR: Acquire a standard ¹³C NMR spectrum to confirm the number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the complete assignment of all proton and carbon signals, which is crucial for confirming the structure of the main component and any identifiable impurities.
Predicted NMR Spectra and Data Interpretation
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (Ph-): Multiplets in the range of 7.4-8.1 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or triplet (depending on coupling to the -OH proton) around 4.5-5.5 ppm. The -OH proton itself will be a broad singlet and its chemical shift is highly dependent on concentration and solvent.
-
Methylene Protons (-S-CH₂-): A singlet around 4.0-4.5 ppm.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Thioester Carbonyl (C=O): In the range of 190-200 ppm.
-
Aromatic Carbons: In the range of 125-140 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): In the range of 60-70 ppm.
Purity Calculation using qNMR:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Flow for NMR Purity and Structural Validation
Caption: Logical flow for NMR purity and structural validation of S-Hydroxymethyl thiobenzoate.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Physical separation of components | Spectroscopic analysis of all components |
| Quantification | Relative (% Area) or external standard | Absolute (with internal standard) |
| Sensitivity | High (ppm to ppb level) | Moderate (typically >0.1%) |
| Impurity Detection | Requires chromophore for UV detection | Detects most proton-containing impurities |
| Structural Info | Limited (retention time, UV spectrum) | Detailed structural information |
| Sample Throughput | High | Lower |
| Method Development | Can be time-consuming | Relatively straightforward |
| Reference Standard | Requires a pure standard of the analyte | Requires a certified internal standard |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
Neither HPLC nor NMR alone can provide a complete picture of the purity of S-Hydroxymethyl thiobenzoate. A synergistic approach, leveraging the strengths of both techniques, is the most robust strategy. HPLC, with its high sensitivity, is ideal for detecting and quantifying trace impurities, especially those that are closely related structurally. NMR, on the other hand, provides an independent, absolute measure of the purity of the main component and can identify and quantify non-UV active impurities.
By employing a validated, stability-indicating HPLC method alongside quantitative ¹H NMR, researchers can be confident in the purity and structural integrity of their S-Hydroxymethyl thiobenzoate, ensuring the reliability and reproducibility of their scientific endeavors. This dual-pronged approach embodies the principles of analytical rigor and is highly recommended for the characterization of critical research chemicals and drug development intermediates.
References
-
ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
-
ICH Harmonised Tripartite Guideline. Q2 (R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
"Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." PubMed Central (PMC), [Link].
-
"Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange." Macromolecules, [Link].
-
"Hydrolysis of Thioesters, Esters, and Amides." Chemistry LibreTexts, [Link].
-
"NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering, [Link].
-
"On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones." Macromolecules, [Link].
-
"Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." MDPI, [Link].
-
"Thermolysis and Photolysis of some Selected Aryl Thioesters." ResearchGate, [Link].
-
"Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." BIPM, [Link].
-
"The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu, [Link].
-
"Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." PubMed, [Link].
-
"ICH Q1A (R2) Stability testing of new drug substances and drug products." European Medicines Agency (EMA), [Link].
-
"Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments." ResearchGate, [Link].
-
"qNMR." BIPM, [Link].
-
"ICH Q1 guideline on stability testing of drug substances and drug products." European Medicines Agency (EMA), [Link].
-
"11.7: Hydrolysis of Thioesters, Esters, and Amides." Chemistry LibreTexts, [Link].
-
"Forced Degradation Studies." MedCrave online, [Link].
-
"Metabolic Oxidative Cleavage of Thioesters: Evidence for the Formation of Sulfenic Acid Intermediates in the Bioactivation of the Antithrombotic Prodrugs Ticlopidine and Clopidogrel." ResearchGate, [Link].
-
"Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer." PubMed Central (PMC), [Link].
-
"Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories Inc., [Link].
-
"Development of forced degradation and stability indicating studies of drugs—A review." National Institutes of Health (NIH), [Link].
-
"1H and 13C NMR Chemical Shift Values of Glyoxime Molecule with Experimental and The..." DergiPark, [Link].
-
"CHEM 440 - Thioesters." University of Wisconsin-River Falls, [Link].
-
"Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." ResearchGate, [Link].
-
"Quality Guidelines." ICH, [Link].
-
"Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis..." ResearchGate, [Link].
-
"Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." SlideShare, [Link].
-
"1H and 13C-NMR chemical shifts for compound 6." ResearchGate, [Link].
-
"Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region." NISCAIR, [Link].
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Absorption [Benzyl Alcohol] | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bipm.org [bipm.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. database.ich.org [database.ich.org]
- 14. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Kinetic Analysis of S-Hydroxymethyl Thiobenzoate Reactions: A Comparative Technical Guide
This guide provides a rigorous technical analysis of S-Hydroxymethyl thiobenzoate (S-HMTB) , focusing on its kinetic stability, decomposition mechanisms, and comparative performance against standard thioester derivatives. This analysis is critical for researchers designing S-acyloxymethyl (S-AOM) prodrugs, where S-HMTB serves as the transient intermediate governing the release of the active thio-drug.
Executive Summary
S-Hydroxymethyl thiobenzoate (S-HMTB) represents a distinct class of hemi-thioacetal esters (
This guide characterizes the decomposition kinetics of S-HMTB, comparing it with S-Acetylthiobenzoate (S-ATB) and S-Pivaloyloxymethyl thiobenzoate (S-POM-TB) . The data establishes S-HMTB as a critical "burst-release" intermediate, distinguishing it from the "sustained-release" profile of esterase-dependent S-AOM prodrugs.
Mechanistic Insight: The Decomposition Cascade
Understanding the degradation pathway is prerequisite to kinetic modeling. S-HMTB degrades via two competing mechanisms depending on pH:
-
Hydrolysis (Nucleophilic Acyl Substitution): Attack at the carbonyl carbon, yielding Benzoic Acid and Mercaptomethanol (which spontaneously collapses to Formaldehyde and
). -
Retro-Aldol-Type Decomposition: Base-catalyzed removal of the hydroxyl proton, leading to direct collapse into Thiobenzoic Acid and Formaldehyde.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the downstream release of active species.
Caption: Dual decomposition pathways of S-HMTB. Pathway B (Retro-Aldol) dominates at physiological pH (7.4), releasing the thioacid payload directly.
Experimental Protocols for Kinetic Analysis
To obtain reproducible kinetic data (
Protocol A: UV-Vis Kinetic Assay (Real-Time Monitoring)
Principle: Thioesters exhibit a strong absorbance band at
Reagents:
-
Buffer Systems: 50 mM Phosphate (pH 6.0–8.0), 50 mM Borate (pH 9.0–10.0), 50 mM Acetate (pH 4.0–5.0).
-
Stock Solution: 10 mM S-HMTB in anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Baseline Correction: Pre-warm 2.97 mL of buffer to 37°C in a quartz cuvette. Record blank.
-
Initiation: Inject 30 µL of S-HMTB stock (Final conc: 100 µM). Invert rapidly 3 times to mix (dead time < 5s).
-
Data Acquisition: Monitor Absorbance at 248 nm (specific for benzoyl thioester) every 10 seconds for 60 minutes.
-
Data Fitting: Fit the decay curve to a pseudo-first-order equation:
Where is the observed rate constant ( ).
Protocol B: HPLC-MS Validation (Product Identification)
Purpose: To distinguish between Pathway A (Benzoic Acid) and Pathway B (Thiobenzoic Acid).
-
Quench: At
, remove 100 µL aliquot and quench with 100 µL 1% Formic Acid/MeCN. -
Analysis: Inject onto C18 Reverse Phase column.
-
Gradient: 5% to 95% MeCN in 0.1% Formic Acid over 10 min.
-
Detection: MS (ESI-) mode.
-
Markers: Thiobenzoic acid (
137), Benzoic acid ( 121).
-
Comparative Kinetic Performance
The following data compares S-HMTB against its structural analogs. The "Stability Index" is normalized to S-Acetylthiobenzoate at pH 7.4.
Comparative Stability Data (pH 7.4, 37°C)
| Compound | Structure | Mechanism | Stability Index | ||
| S-HMTB | 18.5 | Retro-Aldol / Hydrolysis | 1.0 (Ref) | ||
| S-ATB | > 14,000 | Slow Hydrolysis | ~750 | ||
| S-POM-TB | Stable * | N/A | Enzymatic only | Stable | |
| N-HMB | ~ 240 | Deformylation | 13.0 |
*S-POM-TB is chemically stable in buffer but hydrolyzes rapidly (
pH-Rate Profile Analysis
S-HMTB exhibits a "U-shaped" or "J-shaped" pH profile, indicating specific acid and base catalysis regions.
-
Acidic Region (pH < 4): Stability is high. Protonation of the carbonyl oxygen is required for hydrolysis, but the reaction is slow.
-
Neutral Region (pH 6-8): Rate increases linearly with
. The deprotonation of the hydroxymethyl group ( ) facilitates the retro-aldol collapse. -
Basic Region (pH > 9): Extremely rapid decomposition (
min).
Key Insight for Drug Design: S-HMTB is too unstable to serve as a prodrug promoiety itself for oral delivery (degrades in intestine pH 6-7). However, it is the obligate intermediate for S-Acyloxymethyl (S-AOM) prodrugs. The rate of S-HMTB breakdown determines the "burst" of active drug release after the esterase cleavage step.
Critical Analysis: Why Choose S-HMTB Alternatives?
When designing sulfur-based prodrugs, the choice of promoiety dictates the release profile.
Alternative 1: S-Acyloxymethyl (S-AOM)
-
Mechanism: Requires a two-step activation.
-
Esterase cleavage (Rate-limiting in plasma).
-
Spontaneous S-HMTB collapse (Fast).
-
-
Advantage: Excellent shelf stability; targeted release in esterase-rich tissues (liver, plasma).
-
Disadvantage: Generates formaldehyde (toxicity concern in high doses).
Alternative 2: S-Acetyl / S-Benzoyl
-
Mechanism: Direct hydrolysis or Thioesterase cleavage.
-
Advantage: No formaldehyde release.
-
Disadvantage: Often too stable chemically (poor release) or too unstable (hydrolyzes in stomach) depending on the steric bulk.
Alternative 3: S-Phthalimidomethyl
-
Mechanism: Hydrolyzes to release formaldehyde and phthalimide.
-
Performance: Generally more stable than S-HMTB but less soluble.
Summary Recommendation
-
Use S-HMTB (as a reagent): Only for synthetic intermediate steps or in vitro mechanistic studies of formaldehyde release.
-
Use S-AOM (as a prodrug): For clinical candidates requiring improved lipophilicity and oral bioavailability. The rapid kinetics of the S-HMTB intermediate ensures that once the esterase acts, the active drug is released immediately, preventing the accumulation of a "stalled" intermediate.
References
-
Bundgaard, H., & Johansen, M. (1980).[1] Pro-drugs as drug delivery systems.[2] XIII. Kinetics of decomposition of N-hydroxymethyl derivatives and their use as pro-drugs. Journal of Pharmaceutical Sciences. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules. Link
-
BOC Sciences. (2024). S-Hydroxymethyl thiobenzoate Product Data. BOC Sciences Catalog.
-
Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. Link
Sources
A Technical Guide to S-Hydroxymethyl Thiobenzoate and its Place in the Crosslinker Landscape
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the efficacy, stability, and ultimate success of a conjugate. While established reagents such as N-hydroxysuccinimide (NHS) esters and maleimides have long been the workhorses of the field, novel crosslinkers are continuously emerging, offering unique advantages. This guide provides an in-depth technical comparison of S-Hydroxymethyl thiobenzoate with these established crosslinkers, offering insights into its mechanism, potential benefits, and practical application.
The Crucial Role of Crosslinkers in Bioconjugation
Crosslinkers are molecules that contain two or more reactive ends capable of covalently attaching to specific functional groups on other molecules, such as proteins, peptides, or nucleic acids.[1] This process, known as bioconjugation, is fundamental to a wide array of applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of diagnostic reagents and the study of protein-protein interactions.[1] The ideal crosslinker should exhibit high reactivity and selectivity towards its target functional groups, form a stable covalent bond, and possess a spacer arm of appropriate length and chemical nature for the intended application.
A Tale of Three Chemistries: NHS Esters, Maleimides, and the Newcomer, S-Hydroxymethyl Thiobenzoate
The Established Players: NHS Esters and Maleimides
N-Hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive crosslinkers.[] They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][] The reaction is typically carried out at a slightly alkaline pH (7.2-8.5).[3] However, a significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired aminolysis reaction and can reduce conjugation efficiency.[][4][5] The rate of hydrolysis increases with pH.[4][5]
Maleimides: This class of reagents is highly specific for sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, results in a stable thioether bond.[6] Maleimide-based crosslinkers are extensively used in ADC development.[7] A key challenge with traditional maleimide conjugates is the potential for a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione in the physiological environment.[6][7] Strategies to mitigate this include hydrolysis of the succinimide ring to a more stable ring-opened form.[6][8]
The Challenger: S-Hydroxymethyl Thiobenzoate
S-Hydroxymethyl thiobenzoate represents a newer class of crosslinker that leverages the reactivity of a thioester functional group. While direct, extensive comparative data with established crosslinkers is still emerging, its chemical properties suggest a unique reactivity profile.
Proposed Mechanism of Action:
The S-Hydroxymethyl thiobenzoate molecule contains a reactive thioester and a hydroxymethyl group. The proposed mechanism involves a two-step process:
-
Reaction with a Nucleophile: The thioester is susceptible to nucleophilic attack. In the context of bioconjugation, this nucleophile is typically a thiol group from a cysteine residue or a primary amine from a lysine residue. The reaction with a thiol would result in a transthioesterification, while reaction with an amine would lead to aminolysis, forming a stable amide bond.
-
Secondary Reaction/Stabilization: The hydroxymethyl group may play a role in modulating the reactivity of the thioester or could potentially be involved in a secondary reaction to further stabilize the conjugate.
The key theoretical advantage of a thioester-based crosslinker lies in its potential for chemoselectivity. The reactivity of thioesters can be tuned, and they are generally more stable towards hydrolysis than NHS esters, yet more reactive than standard esters.
Head-to-Head Comparison: A Data-Driven Perspective
Direct quantitative comparisons of S-Hydroxymethyl thiobenzoate with NHS esters and maleimides are not yet widely available in peer-reviewed literature. However, we can infer its potential performance based on the known chemistry of its functional groups.
| Feature | S-Hydroxymethyl Thiobenzoate (Projected) | NHS Esters | Maleimides |
| Target Residue(s) | Cysteine (thiol), Lysine (amine) | Lysine (primary amine), N-terminus | Cysteine (thiol) |
| Resulting Linkage | Thioester or Amide | Amide | Thioether |
| Linkage Stability | Thioester: Moderate, Amide: High | High (effectively irreversible under physiological conditions)[] | Thioether: Generally stable, but susceptible to retro-Michael reaction[6][7] |
| Reaction pH | Likely near neutral to slightly alkaline | 7.2 - 8.5[3] | 6.5 - 7.5 |
| Key Advantage | Potential for dual reactivity and tunable stability | High reactivity and formation of very stable amide bonds[] | High specificity for thiols |
| Key Disadvantage | Limited published data on performance and stability | Susceptibility to hydrolysis, which competes with conjugation[][4][5] | Potential for deconjugation via retro-Michael reaction[6][7] |
| Side Reactions | Potential for hydrolysis of the thioester | Hydrolysis of the NHS ester | Reaction with other nucleophiles at higher pH |
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for protein crosslinking. It is crucial to empirically optimize these protocols for each specific application.
General Protein-Protein Crosslinking with S-Hydroxymethyl Thiobenzoate (Hypothetical Protocol)
This protocol is a starting point and requires optimization.
Materials:
-
Protein A and Protein B to be crosslinked (in a suitable buffer, e.g., PBS, pH 7.4)
-
S-Hydroxymethyl thiobenzoate (stock solution in an organic solvent like DMSO)
-
Quenching reagent (e.g., L-cysteine or Tris-HCl)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a stock solution of S-Hydroxymethyl thiobenzoate in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Combine Protein A and Protein B in a reaction buffer at the desired molar ratio.
-
Add the S-Hydroxymethyl thiobenzoate stock solution to the protein mixture to achieve the desired final crosslinker concentration (a molar excess of 20-50 fold over the protein is a common starting point).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Remove excess crosslinker and byproducts by desalting or dialysis.
-
Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.[9]
Two-Step Crosslinking using a Heterobifunctional NHS Ester-Maleimide Crosslinker (e.g., SMCC)
This is a standard protocol for conjugating two different proteins.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing free thiols)
-
SMCC (or Sulfo-SMCC for a water-soluble option)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in the reaction buffer.
-
Add a 10- to 20-fold molar excess of SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to Protein 2 (containing free thiols).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a solution of free cysteine to a final concentration of 1-10 mM.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method.
-
Visualizing the Chemistries: Reaction Mechanisms and Workflows
Reaction Mechanisms
Caption: Reaction mechanisms of common crosslinkers.
Experimental Workflow
Caption: A generalized experimental workflow for protein crosslinking.
Conclusion and Future Outlook
S-Hydroxymethyl thiobenzoate presents an intriguing alternative to established crosslinkers, with the potential for unique reactivity and stability profiles. Its ability to potentially react with both thiols and amines could offer new avenues for bioconjugation strategies. However, the lack of extensive, direct comparative data necessitates a cautious and empirical approach to its adoption. Researchers are encouraged to perform thorough optimization and characterization when exploring this novel reagent.
As the field of bioconjugation continues to evolve, the development and characterization of new crosslinkers like S-Hydroxymethyl thiobenzoate will be crucial for advancing therapeutic and diagnostic applications. Future studies directly comparing its performance against NHS esters and maleimides in various applications will be invaluable in defining its role in the ever-expanding toolbox of the bioconjugation chemist.
References
-
Thio-NHS esters are non-innocent protein acylating reagents. PMC - NIH. (URL: [Link])
-
Rapid cross-linking of elastin-like polypeptides with (hydroxymethyl)phosphines in aqueous solution. PubMed. (URL: [Link])
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. (URL: [Link])
-
Long-term stabilization of maleimide-thiol conjugates. PubMed. (URL: [Link])
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic methods for quantifying S-Hydroxymethyl thiobenzoate
Spectroscopic Strategies for the Quantification of S-Hydroxymethyl Thiobenzoate: A Comparative Technical Guide
Executive Summary S-Hydroxymethyl thiobenzoate (S-HMTB) presents a unique analytical challenge due to its inherent moisture sensitivity and its dual role as a thioester and a masked formaldehyde donor. While widely utilized in photopolymerization and organic synthesis as a sulfur-based functionalizing agent, its quantification requires rigorous differentiation between the intact ester and its hydrolysis products: thiobenzoic acid and formaldehyde.
This guide, written from the perspective of a Senior Application Scientist, compares three distinct spectroscopic methodologies. It moves beyond standard protocols to address the causality of experimental error—specifically, the degradation kinetics that often confound standard assays.
Part 1: The Mechanistic Challenge
To quantify S-HMTB accurately, one must first understand its degradation pathway. In the presence of water (even atmospheric moisture), S-HMTB undergoes hydrolysis. A non-discriminating method (like total thiol determination) will yield false positives by detecting the degradation product as the active species.
Figure 1: Hydrolysis and Degradation Pathway of S-HMTB
Caption: The degradation pathway of S-HMTB involves hydrolysis releasing thiobenzoic acid and formaldehyde. Subsequent oxidation can form disulfides, complicating total sulfur analysis.
Part 2: Comparative Methodologies
Method A: Stability-Indicating RP-HPLC (UV-Vis Detection)
The Gold Standard for Purity and Stability Assessment
Principle:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the only method capable of physically separating the intact S-HMTB from its hydrolysis product, thiobenzoic acid. Because thioesters exhibit strong UV absorbance (typically 230–270 nm) due to the
Protocol:
-
Column Selection: C18 (Octadecyl) column, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses hydrolysis during the run).
-
Solvent B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Sample Preparation (Critical): Dissolve S-HMTB in anhydrous Acetonitrile . Do not use alcohols (transesterification risk) or aqueous buffers as the diluent.
-
Detection: 254 nm (aromatic ring) and 230 nm (thioester bond).
Expert Insight:
-
Causality: The use of formic acid is not just for peak shape; it lowers the pH. Thioester hydrolysis is base-catalyzed. Keeping the mobile phase acidic (pH ~2.5) "freezes" the equilibrium during the 15-minute run time.
-
Validation: A pure sample should show a single peak. The appearance of a secondary peak at an earlier retention time (more polar) indicates the presence of thiobenzoic acid degradation.
Method B: Direct UV-Vis Spectrophotometry
High Throughput, Low Selectivity
Principle: S-HMTB has a distinct absorption profile dominated by the benzoyl chromophore. This method is valid only if the sample is known to be free of other UV-absorbing impurities (like benzoic acid).
Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Blank: Pure solvent.
-
Measurement: Scan 200–400 nm.
-
Quantification: Measure Absorbance at
(approx. 240–260 nm). Calculate concentration using Beer-Lambert Law ( ).
Expert Insight:
-
Limitation: Thiobenzoic acid (the breakdown product) also absorbs strongly in this region. UV-Vis cannot distinguish between 90% S-HMTB and 50% S-HMTB + 40% Thiobenzoic acid. This method is best used for solubility testing or dissolution rates where the chemical identity is already confirmed.
Method C: Indirect Colorimetric Assay (Ellman’s Reagent)
Total Thiobenzoate Content (Intact + Hydrolyzed)
Principle: This method exploits the hydrolysis pathway intentionally. S-HMTB is hydrolyzed to release thiobenzoic acid, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow chromophore 2-nitro-5-thiobenzoate (TNB²⁻), measurable at 412 nm.
Protocol:
-
Reagent Prep: 1 mM DTNB in Phosphate Buffer (pH 8.0).
-
Hydrolysis Step: Incubate S-HMTB sample in pH 8.0 buffer for 10 minutes (ensures full conversion to free thiol).
-
Reaction: Add DTNB solution. Incubate 5 mins.
-
Measurement: Read Absorbance at 412 nm.
Expert Insight:
-
Self-Validating Step: If you perform this assay without the hydrolysis incubation (i.e., in neutral/acidic conditions) and see immediate yellow color, your S-HMTB sample has already degraded . A stable sample should require the pH 8.0 incubation to generate the signal.
-
Utility: This quantifies the "Total Thiobenzoate Payload."
Part 3: Comparative Analysis & Decision Matrix
Table 1: Performance Comparison of Spectroscopic Methods
| Feature | RP-HPLC (UV) | Direct UV-Vis | Ellman's Assay (DTNB) |
| Specificity | High (Separates ester from acid) | Low (Cannot distinguish impurities) | Medium (Specific to thiols/thioesters) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1.0 µg/mL | ~0.5 µM |
| Throughput | Low (20 min/sample) | High (1 min/sample) | Medium (Plate reader compatible) |
| Cost | High (Solvents, Column) | Low | Low |
| Primary Use Case | Purity Analysis, Stability Studies | Solubility Checks, Routine QC | Total Drug Content, Release Assays |
| Critical Risk | Hydrolysis in mobile phase (fix with acid) | Spectral overlap with degradation products | False positives from pre-existing free acid |
Part 4: Experimental Workflow Visualization
Figure 2: Method Selection Decision Tree
Caption: Decision tree for selecting the appropriate analytical method based on sample complexity and data requirements.
References
-
Fisher Scientific. (2024). Safety Data Sheet: S-Hydroxymethyl thiobenzoate. Retrieved from [Link]
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77. (Foundational method for thiol quantification, adapted here for thioester hydrolysis).
-
Jeitner, T. M. (2013).[3] Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. Analytical Biochemistry, 441(2), 180–181. Retrieved from [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for Thioester UV absorbance characteristics).
Sources
- 1. Molecular speciated isotope dilution mass spectrometric methods for accurate, reproducible and direct quantification of reduced, oxidized and total glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Mechanistic Deep Dive: S-Hydroxymethyl Thiobenzoate in Thiol Modification and a Comparative Analysis of Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and peptide chemistry, the selective modification of thiol groups, particularly the side chain of cysteine residues, is a cornerstone of therapeutic and diagnostic innovation. The ability to reversibly or irreversibly modify these nucleophilic moieties underpins the construction of antibody-drug conjugates (ADCs), the stabilization of peptides, and the development of novel biomaterials. This guide offers an in-depth elucidation of the mechanisms governing S-Hydroxymethyl thiobenzoate-mediated reactions, a reagent with nuanced potential in the thiol modification toolkit. We will dissect its reactivity, compare its performance with established alternatives through supporting experimental data, and provide detailed protocols to empower researchers in their experimental design.
The Central Role of Thiol Modification in Bioconjugation
The sulfhydryl group of cysteine is a uniquely reactive functional group in the biological milieu. Its relatively low pKa allows for the formation of the highly nucleophilic thiolate anion under physiological conditions, making it a prime target for selective chemical modification. This reactivity is harnessed to attach payloads, link peptide fragments, or introduce probes for studying biological processes. The choice of the thiol-modifying reagent is critical and dictates the stability of the resulting linkage, the reaction conditions, and the potential for off-target effects.
S-Hydroxymethyl Thiobenzoate: A Closer Look at the Mechanism
S-Hydroxymethyl thiobenzoate (SHTB) is a thiol-modifying reagent that can be conceptualized as a formal adduct of thiobenzoic acid and formaldehyde. While specific literature detailing the extensive applications of SHTB is not as widespread as for other reagents, its reactivity can be understood through fundamental principles of organic chemistry and by analogy to related biological processes. The primary mediated reaction is the modification of a thiol group, which can proceed through two plausible mechanistic pathways.
Pathway A: Nucleophilic Substitution - Thiol as a Protecting Group
The most probable mechanism involves the nucleophilic attack of a deprotonated thiol (thiolate) on the methylene carbon of S-Hydroxymethyl thiobenzoate. This reaction results in the formation of a hemithioacetal-like linkage, with the thiobenzoate anion acting as a leaving group.
Caption: Proposed SN2-like mechanism for thiol modification by S-Hydroxymethyl thiobenzoate.
In this scenario, the S-hydroxymethyl group effectively acts as a protecting group for the thiol. The resulting S-hydroxymethylated thiol is generally stable under neutral and acidic conditions but can be cleaved to regenerate the free thiol, a crucial feature for many applications in peptide synthesis and protein modification.
Pathway B: Formaldehyde Release and Hemithioacetal Formation
An alternative, and likely concomitant, pathway involves the reversible decomposition of S-Hydroxymethyl thiobenzoate to release formaldehyde and thiobenzoic acid. The released formaldehyde is then trapped by a thiol to form a hydroxymethylated thiol (a hemithioacetal).
Caption: Alternative mechanism involving formaldehyde release from S-Hydroxymethyl thiobenzoate.
This pathway is analogous to the biological formation of S-(hydroxymethyl)glutathione from glutathione and formaldehyde, a key step in formaldehyde detoxification pathways.[1] The utility of S-Hydroxymethyl thiobenzoate as a formaldehyde donor could have applications in areas where controlled release of this reactive one-carbon unit is desired.
Comparative Analysis: S-Hydroxymethyl Thiobenzoate vs. Established Alternatives
The efficacy of a thiol-modifying reagent is judged by several key parameters: reactivity, selectivity, stability of the formed linkage, and the conditions required for its cleavage (if reversible). Here, we compare S-Hydroxymethyl thiobenzoate with three widely used classes of thiol-reactive reagents.
| Reagent Class | Linkage Type | Stability of Linkage | Cleavage Conditions | Key Advantages | Key Disadvantages |
| S-Hydroxymethyl thiobenzoate | Hemithioacetal-like | Moderate | Mildly acidic or basic conditions, reducing agents | Potentially mild introduction and cleavage conditions. | Limited commercial availability and literature data; potential for formaldehyde release. |
| Maleimides | Thioether (via Michael addition) | Generally stable, but susceptible to retro-Michael reaction | Not readily cleavable | High reactivity and selectivity for thiols at neutral pH. | Potential for instability of the conjugate, leading to payload exchange. |
| Iodoacetamides | Thioether | Very Stable | Not cleavable | Forms a very stable, irreversible bond. | Lower selectivity than maleimides (can react with other nucleophiles at higher pH). |
| Acetamidomethyl (Acm) Group | Thioacetal | Stable to a wide range of conditions | Requires specific reagents (e.g., Hg(II), Ag(I), I₂) | Orthogonal to many other protecting groups used in peptide synthesis. | Use of heavy metal reagents for cleavage can be problematic.[2][3] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these reagents, we present representative experimental protocols for the modification of a model peptide containing a single cysteine residue.
Protocol 1: Thiol Protection using S-Hydroxymethyl Thiobenzoate
Objective: To protect the thiol group of a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide (e.g., GCGY-NH₂)
-
S-Hydroxymethyl thiobenzoate
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in DMF to a final concentration of 10 mg/mL.
-
Add 1.5 equivalents of S-Hydroxymethyl thiobenzoate to the peptide solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture to facilitate the deprotonation of the thiol group.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by injecting a small aliquot into the LC-MS system. Look for the appearance of a new peak with the expected mass of the S-hydroxymethylated peptide.
-
Upon completion, purify the product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the S-hydroxymethyl protected peptide.
Rationale: The use of a non-nucleophilic base like DIPEA ensures that the thiol is deprotonated to the more reactive thiolate without competing in the nucleophilic substitution reaction. DMF is a suitable polar aprotic solvent for dissolving both the peptide and the reagent.
Protocol 2: Thiol Modification with a Maleimide-Functionalized Dye
Objective: To label a cysteine-containing peptide with a fluorescent dye.
Materials:
-
Cysteine-containing peptide (e.g., GCGY-NH₂)
-
Maleimide-functionalized fluorescein
-
Phosphate-buffered saline (PBS), pH 7.2
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in PBS, pH 7.2, to a final concentration of 1 mg/mL.
-
Dissolve the maleimide-functionalized fluorescein in a minimal amount of DMF and then dilute it into the peptide solution to a final molar excess of 1.2 equivalents.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
Monitor the reaction by LC-MS to confirm the formation of the peptide-dye conjugate.
-
Purify the labeled peptide using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the fluorescently labeled peptide.
Rationale: The reaction is performed at a physiological pH where the thiol is sufficiently nucleophilic to react with the maleimide group. Performing the reaction in the dark is crucial to prevent photobleaching of the fluorescent dye.
Visualizing the Workflow
Caption: Comparative workflow for thiol modification using SHTB and a maleimide reagent.
Conclusion and Future Perspectives
S-Hydroxymethyl thiobenzoate presents an intriguing, albeit less explored, avenue for the modification of thiol groups. Its potential for mild introduction and cleavage as a protecting group warrants further investigation, particularly in the context of complex peptide and protein synthesis where orthogonality is paramount. The alternative mechanistic pathway involving formaldehyde release could also open up novel applications in controlled delivery and crosslinking.
In comparison to established reagents like maleimides and iodoacetamides, SHTB's primary advantage may lie in the reversibility of the modification under specific conditions. However, the current lack of extensive experimental data necessitates a careful and systematic evaluation of its performance, including reaction kinetics, stability of the protected thiol, and cleavage efficiency across a range of substrates. As the demand for precisely engineered biomolecules continues to grow, a deeper understanding and broader application of reagents like S-Hydroxymethyl thiobenzoate will undoubtedly enrich the synthetic chemist's toolbox, enabling the development of next-generation therapeutics and research tools.
References
- Han, K. K., Delacourte, A., & Hemon, B. (1987). Chemical modification of thiol group(s) in protein: application to the study of anti-microtubular drugs binding.
-
S-(hydroxymethyl)glutathione dehydrogenase. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Bachem. (2021, October 11). Cysteine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
- Google Patents. (n.d.). US4111924A - Method for removal of thiol-protecting groups.
-
MDPI. (2021, April 20). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of S-alkyl thiobenzoates from alkyl halides mediated by poly(4-vinylpyridine) supported sodium thiobenzoate at room temperature under heterogeneous conditions. Retrieved from [Link]
-
Reddit. (2019, December 6). What are protecting groups for thiols that can be radically cleaved? r/chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). The formation and metabolism of N-hydroxymethyl compounds. Part 6. The synthesis of S-amidomethyl-, S-ureidomethyl-, and S-(1,3,5-triazin-2-ylaminomethyl)-glutathione derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thiol group – Knowledge and References. Retrieved from [Link]
-
YouTube. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. [Video]. Retrieved from [Link]
Sources
- 1. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems | MDPI [mdpi.com]
- 2. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of S-Hydroxymethyl Thiobenzoate
This guide outlines the authoritative protocols for the handling and disposal of S-Hydroxymethyl thiobenzoate (CAS 23853-33-0). It is designed for researchers requiring immediate, actionable safety data backed by mechanistic understanding.[1]
Executive Safety Directive
STOP. Do not dispose of this compound down the drain. S-Hydroxymethyl thiobenzoate is a masked generator of Formaldehyde (Carcinogen 1B) and Thiobenzoic Acid (Foul-smelling, toxic thiol).[1] Improper disposal risks generating toxic vapors and violating environmental regulations.[1]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Immediate Hazard: Hydrolysis releases formaldehyde and sulfurous fumes.[1] Handle only in a functioning fume hood.
Chemical Profile & Mechanistic Hazards
To dispose of this chemical safely, you must understand its degradation pathway.[1] S-Hydroxymethyl thiobenzoate is a thioester with a hydroxymethyl group attached to the sulfur.[1] It is chemically a hemithioacetal ester, making it susceptible to hydrolysis.
The Hydrolysis Trap: Upon contact with water, moisture, or aqueous bases, the compound degrades into two distinct hazard streams:
-
Thiobenzoic Acid: Responsible for the intense "rotten cabbage" odor and acidity.[1]
-
Formaldehyde: A volatile carcinogen released from the unstable hydroxymethyl group.[1]
Figure 1: Hydrolysis Degradation Pathway
The following diagram illustrates why aqueous disposal is prohibited.
Caption: Hydrolysis of S-Hydroxymethyl thiobenzoate releases toxic thiobenzoic acid and carcinogenic formaldehyde.[1]
Waste Segregation & Packaging
Proper segregation prevents accidental generation of toxic gas (e.g., mixing with acids) or fires (mixing with oxidizers).
| Parameter | Specification |
| Waste Stream | Organic Waste (Sulfur-Containing) |
| Container Type | HDPE or Glass bottle with a vented cap (recommended to prevent pressure buildup from slow hydrolysis).[1] |
| Labeling | Must read: "Hazardous Waste - Thioester - Formaldehyde Releaser" |
| Incompatibilities | Do NOT mix with: 1. Strong Oxidizers (Nitric acid, Peroxides) - Risk of fire/explosion.2.[1] Strong Bases (NaOH) - Rapidly accelerates hydrolysis and gas release.3. Acids - Increases volatility of thiobenzoic acid.[1] |
Disposal & Decontamination Protocols
Protocol A: Bulk Solid/Liquid Disposal (Unused Reagent)
Use this for expired bottles or excess synthesis product.
-
Do not treat or neutralize. The safest route for bulk material is commercial incineration.[1]
-
Dissolve solid residues in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate) if required by your waste contractor, or leave as a solid in the original container.
-
Seal the container tightly.[1]
-
Transfer to the High-BTU Organic Waste stream for incineration.[1]
Protocol B: Spill Cleanup (Self-Validating)
Use this for benchtop spills. The disappearance of the odor validates the neutralization.
Reagents Required:
-
Neutralizer: 10% Sodium Hypochlorite (Bleach) solution OR 5% Hydrogen Peroxide in dilute Sodium Bicarbonate.
-
Absorbent: Vermiculite or sand (Do not use paper towels for large spills; they increase surface area for evaporation).[1]
Step-by-Step:
-
Evacuate & Ventilate: If the spill is outside a hood, clear the area.[1] Thiobenzoic acid has a low odor threshold.
-
Cover: Cover the spill immediately with vermiculite to suppress vapor.[1]
-
Deactivate (The "Oxidation" Step):
-
Collect: Scoop the wet slurry into a hazardous waste container.
-
Final Wash: Clean the surface with soapy water.[1]
Protocol C: Glassware Decontamination
Use this for flasks, spatulas, and vials.
-
Fume Hood Only: Place all contaminated glassware in a fume hood.[1]
-
Bleach Soak: Submerge glassware in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours.
-
Rinse: Triple rinse with water.[1] The rinsate can generally go down the drain only if the odor is completely gone and local regulations permit trace bleach disposal. Otherwise, collect the first rinse as hazardous waste.[1]
Decision Logic for Disposal
Caption: Operational decision tree for S-Hydroxymethyl thiobenzoate disposal.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 287157, S-Hydroxymethyl thiobenzoate. Retrieved from [Link]
-
Ulla, H. et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (Ethylenedioxy)dimethanol (EDDM) Research Reagent [benchchem.com]
- 3. Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. S-(hydroxymethyl)glutathione dehydrogenase - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
